molecular formula C8H8ClNO2 B116018 4-Amino-3-chloro-5-methylbenzoic acid CAS No. 157069-52-8

4-Amino-3-chloro-5-methylbenzoic acid

Cat. No.: B116018
CAS No.: 157069-52-8
M. Wt: 185.61 g/mol
InChI Key: QDVXQZIEVDLRRT-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXQZIEVDLRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370666
Record name 4-amino-3-chloro-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157069-52-8
Record name 4-amino-3-chloro-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-5-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzoic acid (CAS 157069-52-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Amino-3-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available physicochemical data, outlines a plausible synthetic pathway, and explores the significant biological activities of its derivatives, particularly in the context of cancer research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are consistently reported, other physical constants may vary between suppliers.

PropertyValueSource
CAS Number 157069-52-8[1][2][3][4]
Molecular Formula C₈H₈ClNO₂[1][2][3]
Molecular Weight 185.61 g/mol [1][2][3]
IUPAC Name This compound[3]
Synonyms Benzoic acid, 4-amino-3-chloro-5-methyl-[3]
Appearance Solid (form may vary)[5]
EINECS Number Not available[2]

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

Disclaimer: The following is a hypothetical protocol based on the synthesis of a related compound and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme:

Synthesis_of_4-Amino-3-chloro-5-methylbenzoic_acid 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid Reaction 4-Amino-3-methylbenzoic_acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., N-chlorosuccinimide) Chlorinating_Agent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product Chlorination

A proposed synthetic route for this compound.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: To the stirred solution, add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 90-110°C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Analytical Characterization

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Recommended for assessing the purity of the compound, typically using a UV detector.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure, including the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the amino, carboxylic acid, and chloro groups.

Biological Activity and Applications in Drug Development

While there is limited information on the direct biological activity of this compound, recent research has highlighted its potential as a scaffold for the development of potent enzyme inhibitors, particularly in the field of oncology. A notable study has focused on the synthesis and biological evaluation of its ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]

Derivatives as EGFR Inhibitors

Derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and evaluated for their potential as anticancer agents by targeting the EGFR tyrosine kinase.[8] The study involved the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.

The synthesis of these derivatives typically starts with the esterification of 4-amino-3-chlorobenzoic acid, followed by reaction with hydrazine hydrate to form a key hydrazide intermediate. This intermediate is then further reacted to generate the final derivative series.

G A 4-Amino-3-chlorobenzoic acid B Esterification A->B C Benzoate Ester Intermediate B->C D Reaction with Hydrazine Hydrate C->D E Hydrazide Intermediate D->E F Reaction with Isothiocyanates E->F G Hydrazine-1-carbothioamide Derivatives (e.g., N5a) F->G

General workflow for the synthesis of bioactive derivatives.

Cytotoxic Activity and Mechanism of Action

The synthesized derivatives were tested for their cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).[8] The hydrazine-1-carbothioamide derivatives, in particular compound N5a, demonstrated significant cytotoxicity.

In silico and in vitro studies suggest that these compounds target EGFR, leading to the induction of the extrinsic apoptotic pathway.[8] This is mediated by the activation of caspase-8 and caspase-3.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Caspase8 Caspase-8 EGFR->Caspase8 Activation Blocked Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis N5a_Derivative N5a Derivative N5a_Derivative->EGFR Inhibition

Proposed signaling pathway of N5a derivative via EGFR inhibition.

The results from this research indicate that this compound is a valuable building block for the development of novel anticancer agents targeting the EGFR signaling pathway.

Safety and Handling

Based on available safety data sheets, this compound is classified as a warning-level hazard.[4] It is reported to cause serious eye irritation (H319).[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

This compound is intended for research and development use only and should be handled by technically qualified individuals.[4]

Conclusion

This compound is a chemical intermediate with demonstrated potential in the synthesis of biologically active molecules. While detailed information on the parent compound is limited, its derivatives have shown promise as EGFR inhibitors for cancer therapy. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthesis, and explore the full therapeutic potential of this compound and its analogues. This guide serves as a foundational resource for researchers interested in leveraging this molecule in their scientific endeavors.

References

Technical Guide: Physicochemical Properties of 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, where properties like solubility and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for property determination, and visualizations of its synthesis and a relevant biological pathway.

Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 157069-52-8N/A
Molecular Formula C₈H₈ClNO₂N/A
Molecular Weight 185.61 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
Water Solubility Data not availableN/A
LogP Data not availableN/A

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines detailed, generalized protocols for the determination of key physicochemical properties applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino-substituted carboxylic acid, two pKa values corresponding to the carboxylic acid and the amino group can be expected.

Methodology:

  • Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility. The initial concentration is typically in the range of 0.01 to 0.1 M.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point). For a compound with two ionizable groups, two distinct equivalence points and corresponding pKa values may be observed.[2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two layers.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11]

Synthesis and Biological Activity

While specific details on the synthesis of this compound are sparse in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. Furthermore, recent studies have highlighted the potential of derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]

Conceptual Synthesis Pathway

The synthesis of this compound could potentially start from a readily available substituted toluene. The following diagram illustrates a logical sequence of reactions.

G Conceptual Synthesis of this compound cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Intermediate 4 cluster_5 Final Product 3,5-Dimethylaniline 3,5-Dimethylaniline N-Acetyl-3,5-dimethylaniline N-Acetyl-3,5-dimethylaniline 3,5-Dimethylaniline->N-Acetyl-3,5-dimethylaniline Acetylation (Acetic Anhydride) 2-Chloro-N-acetyl-3,5-dimethylaniline 2-Chloro-N-acetyl-3,5-dimethylaniline N-Acetyl-3,5-dimethylaniline->2-Chloro-N-acetyl-3,5-dimethylaniline Chlorination (e.g., NCS) 4-Amino-3-chloro-5-methyltoluene 4-Amino-3-chloro-5-methyltoluene 2-Chloro-N-acetyl-3,5-dimethylaniline->4-Amino-3-chloro-5-methyltoluene Deacetylation (Acid/Base Hydrolysis) 4-Acetamido-3-chloro-5-methylbenzoic acid 4-Acetamido-3-chloro-5-methylbenzoic acid 4-Amino-3-chloro-5-methyltoluene->4-Acetamido-3-chloro-5-methylbenzoic acid Oxidation of Methyl Group (e.g., KMnO4) followed by Acetylation This compound This compound 4-Acetamido-3-chloro-5-methylbenzoic acid->this compound Deacetylation (Acid/Base Hydrolysis) G Simplified EGFR Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Inhibitor 4-Amino-3-chloro- 5-methylbenzoic acid Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase

References

An In-depth Technical Guide on the Spectral Data of 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectral data for 4-Amino-3-chloro-5-methylbenzoic acid, a valuable organic building block in medicinal and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's characterization.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Ethyl 4-amino-3-chloro-5-methylbenzoate.

Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.64d, J=1.9 Hz1HAr-H
7.56d, J=1.9 Hz1HAr-H
4.75s2HNH₂
4.28q, J=7.1 Hz2HOCH₂CH₃
2.25s3HAr-CH₃
1.32t, J=7.1 Hz3HOCH₂CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

Chemical Shift (δ) ppmAssignment
165.12C=O
145.89Ar-C
132.87Ar-C
129.54Ar-C
122.98Ar-C
120.22Ar-C
117.93Ar-C
60.33OCH₂CH₃
18.21Ar-CH₃
14.18OCH₂CH₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectral Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

Wavenumber (cm⁻¹)Assignment
3429, 3334N-H stretching (NH₂)
1685C=O stretching (Ester)
1595N-H bending
1244C-O stretching

Table 4: Mass Spectrometry (MS) Data of Ethyl 4-amino-3-chloro-5-methylbenzoate

m/zAssignment
213[M]⁺
215[M+2]⁺

Experimental Protocols

The methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. The following protocols are based on the experimental section of the aforementioned study.

1. Synthesis of Ethyl 4-amino-3-chloro-5-methylbenzoate:

A solution of this compound (1.0 eq) in absolute ethanol was treated with a catalytic amount of concentrated sulfuric acid. The mixture was refluxed for 8 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. Infrared (IR) Spectroscopy:

IR spectra were recorded on a Shimadzu FT-IR spectrophotometer using KBr discs. The spectra were scanned over the range of 4000-400 cm⁻¹.

4. Mass Spectrometry (MS):

Mass spectra were obtained on a Shimadzu GC-MS instrument using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The logical flow of the synthesis and spectral analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Output start This compound esterification Esterification (Ethanol, H₂SO₄, Reflux) start->esterification workup Workup and Purification esterification->workup product Ethyl 4-amino-3-chloro-5-methylbenzoate workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Synthetic and analytical workflow.

This diagram illustrates the synthesis of the ethyl ester derivative from the parent carboxylic acid, followed by the parallel spectral analyses (NMR, IR, and MS) to characterize the final product.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Amino-3-chloro-5-methylbenzoic acid. The information herein is intended to support research, spectroscopic analysis, and drug development activities by offering a comprehensive understanding of the expected nuclear magnetic resonance characteristics of this compound.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-27.5 - 7.7Doublet1H~2-3 Hz (meta coupling)
H-67.4 - 7.6Doublet1H~2-3 Hz (meta coupling)
-NH₂4.0 - 5.5Broad Singlet2HN/A
-CH₃2.2 - 2.4Singlet3HN/A
-COOH10.0 - 13.0Broad Singlet1HN/A

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl group, the amino group, and the carboxylic acid proton.

  • Aromatic Protons (H-2 and H-6): The benzene ring has two remaining protons at positions 2 and 6. These protons are in different chemical environments due to the surrounding substituents.

    • The -COOH and -Cl groups are electron-withdrawing, which deshields nearby protons, shifting their signals downfield.

    • The -NH₂ and -CH₃ groups are electron-donating, which shields nearby protons, shifting their signals upfield.

    • The proton at H-2 is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group and the electron-withdrawing chloro group.

    • The proton at H-6 is ortho to the electron-donating methyl group and meta to the carboxylic acid and amino groups, and ortho to the chloro group.

    • The interplay of these effects is expected to place the signals for H-2 and H-6 in the range of δ 7.4-7.7 ppm.

    • These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2-3 Hz.

  • Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 4.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet at approximately δ 2.2-2.4 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-13.0 ppm. The exact position and broadness can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Sample Amount: Weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzoic acid derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons like those of the -COOH and -NH₂ groups. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), although solubility may be a limiting factor in the latter.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate for small molecules.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm should be sufficient to cover the expected chemical shift range.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Referencing: Reference the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical relationships between the different proton signals in the predicted ¹H NMR spectrum.

molecular_structure cluster_molecule This compound C1 C1-COOH C2 C2-H C3 C3-Cl C4 C4-NH2 C5 C5-CH3 C6 C6-H c1 c1 c2 c2 c1->c2 COOH COOH c1->COOH c3 c3 c2->c3 H2 H c2->H2 c4 c4 c3->c4 Cl Cl c3->Cl c5 c5 c4->c5 NH2 NH₂ c4->NH2 c6 c6 c5->c6 CH3 CH₃ c5->CH3 c6->c1 H6 H c6->H6

Caption: Molecular structure of this compound.

nmr_signals cluster_spectrum Predicted ¹H NMR Signals cluster_multiplicity Signal Multiplicity COOH COOH (δ 10.0-13.0) COOH_m Broad Singlet COOH->COOH_m Aromatic Aromatic H (δ 7.4-7.7) Aromatic_m Doublets Aromatic->Aromatic_m NH2 NH₂ (δ 4.0-5.5) NH2_m Broad Singlet NH2->NH2_m CH3 CH₃ (δ 2.2-2.4) CH3_m Singlet CH3->CH3_m

Caption: Predicted ¹H NMR signals and their multiplicities.

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-3-chloro-5-methylbenzoic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the prediction of its ¹³C NMR spectrum based on established substituent effects on the benzoic acid framework. It also outlines a detailed experimental protocol for acquiring high-quality spectra and presents a logical workflow for the analysis. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the positions of the signals can be predicted by considering the additive effects of the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) substituents on the benzene ring.

The amino group is a strong electron-donating group and will cause a significant upfield shift (to lower ppm values) for the carbon atom it is attached to (C-4) and the ortho and para positions relative to it. The chloro group is an electron-withdrawing group and will cause a downfield shift (to higher ppm values) for the carbon it is attached to (C-3). The methyl group is a weak electron-donating group, and the carboxylic acid group is an electron-withdrawing group, both influencing the chemical shifts of the aromatic carbons.

Based on data from similar substituted benzoic acids, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~128-132Influenced by the electron-withdrawing carboxylic acid group and the ortho amino and methyl groups.
C-2~125-129Shielded by the para amino group and deshielded by the ortho carboxylic acid group.
C-3~130-134Deshielded by the directly attached electronegative chlorine atom.
C-4~145-150Strongly shielded by the electron-donating amino group.
C-5~120-125Influenced by the ortho amino and chloro groups and the attached methyl group.
C-6~115-120Shielded by the ortho amino group.
-COOH~168-173The carboxylic acid carbon is typically found in this downfield region.[1]
-CH₃~15-20Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following is a detailed protocol for the analysis of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds with carboxylic acid and amine functionalities as it can solubilize the compound and allow for the observation of exchangeable protons if ¹H NMR is also being performed.[1] Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and a few drops of DMSO-d₆.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary to obtain accurate integrations for quaternary carbons, although integration is not typically the primary focus of ¹³C NMR.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 0 to 250 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or to the residual solvent signal.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final spectral interpretation.

logical_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Spectral Interpretation a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Set NMR Parameters (Pulse Program, NS, SW, etc.) c->d Transfer to NMR Tube e Acquire FID d->e f Fourier Transform e->f g Phase Correction f->g h Baseline Correction g->h i Reference Spectrum h->i j Identify Number of Signals i->j k Analyze Chemical Shifts (δ) j->k l Assign Signals to Carbons k->l m Compare with Predicted Spectrum l->m

Caption: Logical workflow for the 13C NMR analysis of this compound.

Signaling Pathway of Substituent Effects

The electronic effects of the substituents on the benzene ring are key to understanding the resulting ¹³C NMR chemical shifts. The following diagram illustrates the interplay of these effects.

substituent_effects cluster_molecule This compound cluster_substituents Substituent Groups cluster_effects Electronic Effects on Ring Carbons cluster_result Resulting ¹³C NMR Spectrum mol Aromatic Ring shielding Increased Shielding (Upfield Shift) mol->shielding Donating Groups deshielding Decreased Shielding (Downfield Shift) mol->deshielding Withdrawing Groups nh2 Amino (-NH2) Electron Donating nh2->mol cl Chloro (-Cl) Electron Withdrawing cl->mol ch3 Methyl (-CH3) Weakly Donating ch3->mol cooh Carboxylic Acid (-COOH) Electron Withdrawing cooh->mol spectrum Predicted Chemical Shifts shielding->spectrum deshielding->spectrum

Caption: Influence of substituent electronic effects on the 13C NMR chemical shifts.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices. This technical guide outlines the predicted mass spectral characteristics, proposes likely fragmentation pathways, and provides a general experimental protocol for its analysis.

The predictions herein are derived from the analysis of related molecules, including other halogenated and methylated aminobenzoic acids. The fundamental principles of mass spectrometry suggest that the fragmentation of this compound will be influenced by the presence of the carboxylic acid, amino, chloro, and methyl functional groups on the benzene ring.

Predicted Mass Spectral Data

The accurate mass and predicted major fragment ions for this compound are presented below. These predictions are based on common fragmentation mechanisms for aromatic compounds.

Table 1: Predicted Mass Spectral Data for this compound
Description Predicted m/z Proposed Neutral Loss Formula of Fragment
Molecular Ion [M]+185.03-C8H8ClNO2
Isotope Peak [M+2]+187.03-C8H8(37)ClNO2
Loss of water167.02H2OC8H6ClNO
Loss of carboxyl group140.03COOHC7H7ClN
Loss of chlorine150.05ClC8H8NO2
Loss of methyl group170.01CH3C7H5ClNO2

Comparative Mass Spectral Data of Structurally Similar Compounds

To substantiate the predicted fragmentation, this section summarizes the available mass spectral data for compounds with similar structural motifs.

Table 2: Mass Spectral Data of Analogous Compounds
Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Fragment Ions (m/z) Reference
4-Amino-5-chloro-2-methoxybenzoic acidC8H8ClNO3201.61201, 184, 154[1]
4-Amino-3-methylbenzoic acidC8H9NO2151.16151, 134, 106[2]
2-Amino-5-chloro-3-methylbenzoic acidC8H8ClNO2185.61Not Available[3]
4-Amino-3-chloro-5-methyl benzonitrileC8H7ClN2166.61Not Available[4]

The fragmentation patterns of these analogs suggest that common neutral losses include H2O, COOH, and the halogen substituent.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The following diagram illustrates the predicted fragmentation cascade.

G M [C8H8ClNO2]+. m/z = 185 F1 [C8H6ClNO]+. m/z = 167 M->F1 - H2O F2 [C7H7ClN]+. m/z = 140 M->F2 - COOH F3 [C8H8NO2]+. m/z = 150 M->F3 - Cl F4 [C7H5ClNO2]+. m/z = 170 M->F4 - CH3 G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Standard/Sample B Extraction (LLE/SPE) A->B C Derivatization (for GC-MS) B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometry (EI or ESI) D->E F Data Acquisition E->F G Spectral Interpretation F->G H Quantification G->H

References

A Technical Guide to the FT-IR Spectrum of 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-3-chloro-5-methylbenzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed look at the spectral characteristics, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis.

Predicted FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the characteristic vibrational frequencies of its functional groups. The structure of this compound (C₈H₈ClNO₂) contains an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), a carboxylic acid group (-COOH), and a substituted benzene ring. The predicted FT-IR peak assignments are summarized in the table below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400 - 3300N-H (Amino group)Asymmetric and Symmetric StretchingMedium - Strong
3300 - 2500O-H (Carboxylic acid)Stretching (often broad)Broad, Strong
3000 - 2850C-H (Methyl and Aromatic)StretchingMedium - Weak
1710 - 1680C=O (Carboxylic acid)StretchingStrong
1620 - 1580N-H (Amino group)Bending (Scissoring)Medium
1600 - 1450C=C (Aromatic ring)StretchingMedium - Weak
1440 - 1395C-H (Methyl group)BendingMedium
1320 - 1210C-O (Carboxylic acid)StretchingStrong
960 - 860O-H (Carboxylic acid)Out-of-plane BendingBroad, Medium
850 - 550C-Cl (Chloro group)StretchingMedium - Strong
900 - 675C-H (Aromatic ring)Out-of-plane BendingStrong

Experimental Protocol: Obtaining the FT-IR Spectrum of a Solid Sample

The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for preparing solid samples for FT-IR analysis.[1][2]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Oven

  • Desiccator

  • Spatula

  • Analytical balance

  • Potassium Bromide (KBr), IR-grade

  • Sample of this compound

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 100°C to remove any absorbed water, which can interfere with the IR spectrum.[3] Cool the KBr in a desiccator before use.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[1]

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar.[3] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][3] The particle size of the sample should be reduced to minimize light scattering.[3]

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die, ensuring an even distribution.[3]

  • Pressing: Place the die into the hydraulic press and apply pressure to form a transparent or translucent pellet.[1]

  • Background Spectrum: Run a background spectrum with an empty sample holder to account for atmospheric and instrumental interferences.[4]

  • Sample Analysis: Carefully place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.

  • Data Processing: Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of a chemical compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Obtain Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process peak_pick Identify Peak Wavenumbers process->peak_pick assign Assign Peaks to Functional Groups peak_pick->assign interpret Interpret Spectrum and Confirm Structure assign->interpret end End: Structural Confirmation interpret->end

Caption: Workflow for FT-IR analysis of a solid sample.

References

Technical Guide: Synthesis and Characterization of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 4-Amino-3-chloro-5-methylbenzoic acid. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1] Its chemical structure features a benzoic acid scaffold substituted with an amino group, a chloro group, and a methyl group.

IdentifierValue
IUPAC Name This compound
CAS Number 157069-52-8[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)Cl)N)C(=O)O
InChI Key N/A

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations of analogous compounds. Two potential synthetic pathways are outlined below.

Pathway A: Direct Chlorination of 4-Amino-5-methylbenzoic acid

This approach involves the direct electrophilic chlorination of 4-amino-5-methylbenzoic acid. The amino group is a strong activating group and directs ortho and para to itself. Since the para position is blocked by the carboxylic acid group, and one ortho position is substituted with a methyl group, the chlorine atom is expected to be directed to the vacant ortho position.

Reaction Scheme:

start 4-Amino-5-methylbenzoic acid reagent + Chlorinating Agent (e.g., NCS or SO2Cl2) in an inert solvent start->reagent product This compound reagent->product

Caption: Proposed direct chlorination of 4-amino-5-methylbenzoic acid.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-amino-5-methylbenzoic acid in a suitable inert solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Chlorinating Agent: Slowly add a stoichiometric amount of a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or an appropriate quenching agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Pathway B: Hydrolysis of 4-Amino-3-chloro-5-methylbenzonitrile

This two-step pathway involves the chlorination of 4-amino-5-methylbenzonitrile followed by the hydrolysis of the nitrile group to a carboxylic acid. The synthesis of 4-Amino-3-chloro-5-methylbenzonitrile has been reported via electrophilic halogenation of 4-Amino-3-methylbenzonitrile.[2]

start 4-Amino-5-methylbenzonitrile step1 Step 1: Chlorination (e.g., SO2Cl2) start->step1 intermediate 4-Amino-3-chloro-5-methylbenzonitrile step1->intermediate step2 Step 2: Hydrolysis (Acid or Base catalyzed) intermediate->step2 product This compound step2->product ligand 4-Amino-3-chloro-5-methylbenzoic acid derivative EGFR EGFR Tyrosine Kinase ligand->EGFR inhibition Inhibition EGFR->inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) inhibition->downstream Blocks apoptosis Apoptosis (via Caspase 3/8 activation) inhibition->apoptosis Induces proliferation Cell Proliferation & Survival downstream->proliferation Promotes

References

An In-depth Technical Guide on 4-Amino-3-chloro-5-methylbenzoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chloro-5-methylbenzoic acid is a key chemical intermediate, pivotal in the synthesis of a range of commercially significant molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. The document elucidates the evolution of its preparation, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details experimental protocols for its synthesis and contextualizes its importance through the exploration of relevant biological pathways where its derivatives have shown activity.

Introduction and Historical Context

The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available academic literature, suggesting its discovery was likely tied to industrial research and development rather than fundamental academic pursuits. The history of substituted benzoic acids, however, is rich, with their importance growing significantly throughout the 20th century in the fields of medicinal chemistry and materials science.[1][2][3][4] The development of various substituted aminobenzoic acids has been driven by the need for versatile building blocks in the creation of complex organic molecules.

The emergence of this compound as a notable compound appears to be closely linked to the development of novel pesticides and pharmaceuticals in the late 20th and early 21st centuries. Numerous patents filed by agrochemical and pharmaceutical companies describe the synthesis of this compound as a crucial step in the preparation of their proprietary products. This indicates that its "discovery" was likely a result of targeted research aimed at finding efficient synthetic routes to complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[5]
Molecular Weight 185.61 g/mol [5]
CAS Number 157069-52-8[6]
Appearance Solid[5]
Melting Point Not available
Boiling Point Not available
InChI Key OESMDVRQTJJYMR-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, often starting from more readily available precursors. A common and illustrative synthetic pathway begins with 3-methyl-4-nitrobenzoic acid. This pathway involves a reduction of the nitro group to an amine, followed by a regioselective chlorination.

General Synthetic Pathway

A generalized workflow for the synthesis of this compound is depicted below. This pathway represents a common strategy found in various patented procedures.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination 3-methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic Acid 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid 3-methyl-4-nitrobenzoic_acid->4-amino-3-methylbenzoic_acid Reduction (e.g., H₂, Pd/C) Target_Compound This compound 4-amino-3-methylbenzoic_acid->Target_Compound Chlorination (e.g., NCS, SO₂Cl₂)

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from literature for the key steps in the synthesis of this compound and related compounds.

Protocol 1: Reduction of 3-Methyl-4-nitrobenzoic Acid to 4-Amino-3-methylbenzoic Acid

This protocol is based on typical reduction methods for nitroarenes.[7]

  • Materials:

    • 3-Methyl-4-nitrobenzoic acid

    • Methanol

    • Palladium on activated charcoal (Pd/C) catalyst (e.g., 5-10 wt%)

    • Hydrogen gas (H₂)

    • Autoclave or hydrogenation apparatus

    • Filtration apparatus

  • Procedure:

    • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

    • Add a catalytic amount of Pd/C to the solution.

    • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.7 MPa).

    • Heat the reaction mixture to a specified temperature (e.g., 60°C) with stirring.

    • Maintain the reaction under these conditions for several hours (e.g., 10 hours), monitoring the uptake of hydrogen.

    • After the reaction is complete (as determined by TLC or other analytical methods), cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid.

Protocol 2: Chlorination of 4-Amino-3-methylbenzoic Acid

This protocol is a general method for the regioselective chlorination of an activated aromatic ring.

  • Materials:

    • 4-Amino-3-methylbenzoic acid

    • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetic acid)

    • A chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂))

    • Ice bath

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve 4-amino-3-methylbenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add the chlorinating agent portion-wise to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with water and then a small amount of a suitable organic solvent (e.g., cold ethanol) to remove impurities.

    • Dry the product under vacuum to obtain this compound.

Applications and Biological Relevance of Derivatives

While this compound is primarily an intermediate, its derivatives have shown significant biological activity. For instance, it is a building block for certain novel insecticides. In the pharmaceutical realm, derivatives of substituted aminobenzoic acids are being investigated for various therapeutic applications. One notable area is in the development of enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[8][9][11] The following diagram illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., derivatives of 4-amino-3-chloro-5- methylbenzoic acid) Inhibitor->EGFR Inhibits

References

A Technical Guide to the Solubility of 4-Amino-3-chloro-5-methylbenzoic Acid and Related Isomers in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Amino-3-chloro-5-methylbenzoic acid in organic solvents. A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for this particular compound. However, comprehensive data exists for a closely related structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid, which can serve as a valuable reference point for researchers. This guide presents the available information on this compound and provides a detailed analysis of the solubility and experimental protocols for its isomer.

This compound: Overview

While quantitative solubility data is not publicly available, the fundamental chemical properties of this compound are established.

  • Molecular Formula: C8H8ClNO2[1]

  • Molecular Weight: 185.61 g/mol [1]

  • CAS Number: 157069-52-8[1]

The solubility of this compound is expected to be influenced by its aromatic carboxylic acid, amino, and chloro functional groups, suggesting potential solubility in polar organic solvents. However, empirical data is required for confirmation.

Case Study: Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid

In contrast to the target compound, the solubility of its isomer, 2-Amino-5-chloro-3-methylbenzoic acid (CAS Number: 20776-67-4), has been extensively studied. The data presented here is derived from a study determining its solubility in ten pure organic solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 323.15 K under atmospheric pressure.[2]

The mole fraction solubility (x) of 2-Amino-5-chloro-3-methylbenzoic acid in various pure solvents at different temperatures is summarized below. The results indicate that solubility increases with temperature across all tested solvents, with the highest solubility observed in acetone.[2]

Temperature (K)Methanol (10^3 x)Ethanol (10^3 x)n-Propanol (10^3 x)Isopropanol (10^3 x)n-Butanol (10^3 x)Acetone (10^3 x)Acetonitrile (10^3 x)Ethyl Acetate (10^3 x)n-Hexane (10^3 x)Xylene (10^3 x)
278.151.891.631.451.331.2410.451.552.110.030.14
283.152.311.981.761.621.5112.231.862.530.040.17
288.152.812.412.141.971.8414.292.233.030.050.21
293.153.422.932.612.402.2416.672.683.640.060.26
298.154.163.573.182.922.7219.413.224.370.070.32
303.155.064.343.873.553.3122.563.865.240.090.39
308.156.165.284.714.324.0326.174.636.290.110.48
313.157.496.425.735.264.9030.315.567.550.140.59
318.159.117.816.976.405.9635.056.679.060.170.73
323.1511.089.508.487.797.2540.478.0110.870.210.90

Data extracted from the Journal of Chemical & Engineering Data.

The solubility of 2-Amino-5-chloro-3-methylbenzoic acid was determined using the gravimetric method.[2] The experimental workflow is detailed below.

  • Sample Preparation: An excess amount of the solid solute is added to a known mass of the solvent in a sealed vessel.

  • Equilibration: The mixture is continuously stirred in a temperature-controlled bath to reach solid-liquid equilibrium. The temperature is maintained with a precision of ±0.1 K.

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent any change in concentration.

  • Mass Determination: The withdrawn sample is immediately weighed.

  • Drying: The solvent is evaporated by drying the sample in a vacuum oven at a controlled temperature until a constant weight of the solid residue is achieved.

  • Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by weight difference. The mole fraction solubility is then calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start prepare_mixture Prepare Solid-Solvent Mixture start->prepare_mixture stir_heat Stir and Maintain Temperature prepare_mixture->stir_heat settle Settle Solution stir_heat->settle sampling Withdraw Supernatant settle->sampling weigh_sample Weigh Sample sampling->weigh_sample dry_sample Vacuum Dry weigh_sample->dry_sample weigh_residue Weigh Residue dry_sample->weigh_residue calculate Calculate Mole Fraction Solubility weigh_residue->calculate end End calculate->end

Gravimetric Method for Solubility Determination

Conclusion and Future Directions

This guide highlights the current lack of published quantitative solubility data for this compound in organic solvents. For researchers and professionals in drug development, this represents a data gap that necessitates experimental investigation to fully characterize this compound for potential applications.

The provided detailed solubility data and experimental protocol for the structurally similar isomer, 2-Amino-5-chloro-3-methylbenzoic acid, offer a valuable starting point. The gravimetric method described is a robust and widely used technique for generating reliable solubility data. It is recommended that similar experimental procedures be employed to determine the solubility profile of this compound in a range of pharmaceutically and industrially relevant organic solvents. Such data will be crucial for its potential use in synthesis, purification, and formulation processes.

References

Purity analysis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 4-Amino-3-chloro-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the analytical methods for determining the purity of this compound, a key organic building block.

Introduction

This compound (CAS No: 157069-52-8) is an aromatic carboxylic acid derivative.[1] Its purity is paramount as impurities can affect reaction yields, by-product formation, and the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of such non-volatile organic compounds.[2][3] Other methods such as Gas Chromatography (GC), often requiring derivatization, and various spectroscopic techniques can also be employed for comprehensive characterization.

Analytical Methodologies

The primary method for purity analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for similar aromatic carboxylic acids, such as 4-Amino-2-chlorobenzoic acid, and provides a robust starting point for method development and validation.[2]

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is recommended for good separation of aromatic compounds.[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥98.0% purity).

    • Acetonitrile (HPLC grade).[2]

    • Methanol (HPLC grade).[2]

    • Water (HPLC or Milli-Q grade).[2]

    • Formic Acid or Acetic Acid (for mobile phase modification).[2]

Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A starting point could be a ratio of 70:30 (v/v) Water:Acetonitrile with 0.1% Formic Acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Diluent: The mobile phase is commonly used as the diluent to ensure peak shape integrity.[2]

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of diluent to achieve a concentration of 0.1 mg/mL.[2]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the synthesized this compound. Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.[2]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds; however, a DAD can be used to scan for the optimal absorbance wavelength.[2]

Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Impurities in the final product can originate from starting materials, side reactions, or degradation. For this compound, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Isomeric Impurities: Other isomers of amino-chloro-methylbenzoic acid that may form during synthesis.[2]

  • By-products: Compounds formed from side reactions, such as decarboxylation or dehalogenation products.[2]

  • Residual Solvents: Traces of solvents used during the synthesis and purification steps.[2]

Quantitative Data Summary

The following table summarizes hypothetical data from an HPLC purity analysis of a batch of this compound.

ParameterValue
Chromatographic Method RP-HPLC
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Water:Acetonitrile (70:30) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Main Peak) 7.8 min
Area of Main Peak 9925000
Total Area of All Peaks 10025250
Calculated Purity 99.0%
Known Impurity 1 (RT) 4.2 min
Known Impurity 2 (RT) 6.5 min
Unknown Impurity (RT) 9.1 min

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RefStd Weigh Reference Standard DissolveRef Dissolve in Diluent (0.1 mg/mL) RefStd->DissolveRef Sample Weigh Synthesized Sample DissolveSample Dissolve in Diluent (0.1 mg/mL) Sample->DissolveSample Inject Inject Samples & Standards DissolveRef->Inject Filter Filter Sample (0.45 µm filter) DissolveSample->Filter Filter->Inject HPLC HPLC System (C18 Column, 254 nm) Chromatogram Generate Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Certificate of Analysis (CoA) Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide orthogonal information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities or after derivatization of the carboxylic acid to a more volatile ester.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify and quantify impurities with different chemical structures.[5][6]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups present in the molecule.[6][7]

  • Titration: Acid-base titration can be used to determine the overall assay of the carboxylic acid content but is not specific and will not detect neutral impurities.

By combining these methods, a comprehensive purity profile of this compound can be established, ensuring its quality and suitability for subsequent stages of drug development and manufacturing.

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-Amino-3-chloro-5-methylbenzoic acid (CAS No. 157069-52-8). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed fundamental data with predicted physicochemical and spectroscopic properties. Furthermore, it outlines generalized experimental protocols for the synthesis and characterization of substituted benzoic acids, which can be adapted for this molecule. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a methyl group on the benzoic acid backbone, suggests its potential as a versatile building block in medicinal chemistry and material science. The specific arrangement of these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical properties. This guide aims to provide a detailed understanding of its molecular characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, 4, and 5.

  • Chemical Name: this compound

  • CAS Number: 157069-52-8[1]

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol [1]

Below is a diagram representing the two-dimensional chemical structure of the molecule.

Figure 1: 2D Structure of this compound

Physicochemical Properties

PropertyPredicted ValueSource
pKa (acidic) 3.5 (strongest)Chemicalize
pKa (basic) 2.1 (strongest)Chemicalize
LogP 2.4Chemicalize
Water Solubility 0.2 g/L at 25°CChemicalize
Melting Point Not available-
Boiling Point Not available-
Topological Polar Surface Area (TPSA) 63.3 ŲPubChem[2]

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. In the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides insights into the hydrogen environment of the molecule.

Chemical Shift (ppm)MultiplicityAssignment
~12.0 - 13.0Singlet-COOH
~7.5 - 7.8SingletAromatic CH (pos. 6)
~7.3 - 7.6SingletAromatic CH (pos. 2)
~4.0 - 5.0Broad Singlet-NH₂
~2.2 - 2.4Singlet-CH₃

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum helps in identifying the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~165 - 175-COOH
~145 - 150C-NH₂ (pos. 4)
~135 - 140C-CH₃ (pos. 5)
~130 - 135C-H (pos. 6)
~125 - 130C-Cl (pos. 3)
~120 - 125C-COOH (pos. 1)
~115 - 120C-H (pos. 2)
~15 - 20-CH₃

Note: These are estimated chemical shifts.

Infrared (IR) Spectroscopy

The characteristic IR absorption bands for carboxylic acids are a valuable tool for functional group identification.[3]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
1680-1710StrongC=O stretch of the carboxylic acid
3300-3500MediumN-H stretch of the primary amine
1600-1650MediumN-H bend of the primary amine
1450-1600MediumC=C stretches of the aromatic ring
1000-1200StrongC-O stretch of the carboxylic acid
700-800StrongC-Cl stretch

Experimental Protocols

While specific synthesis and analysis protocols for this compound are not published, the following sections detail generalized methods for the synthesis and characterization of similar substituted benzoic acids.

Proposed Synthesis Route

A plausible synthetic route for this compound could start from 4-amino-3-methylbenzoic acid, a commercially available precursor. The chlorination of the aromatic ring can be achieved using various chlorinating agents.

Synthesis_Workflow start 4-Amino-3-methylbenzoic acid reagent N-Chlorosuccinimide (NCS) in DMF start->reagent Chlorination workup Aqueous Workup & Purification reagent->workup product This compound workup->product

Figure 2: Proposed synthesis workflow for this compound.

General Protocol for Chlorination:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 2-amino-3-methylbenzoic acid) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

  • Addition of Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise to the solution while stirring.[4][5] The reaction may be performed at room temperature or require heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[4]

Characterization Protocols

NMR spectroscopy is a powerful technique for elucidating the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the acquired data to determine chemical shifts, coupling constants, and integration values to confirm the structure of the synthesized compound. The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[6][7][8]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (broad O-H and strong C=O stretches), amino (N-H stretch and bend), and other functional groups to confirm the product's identity.[9]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).[10] Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound.[11] Analyze the fragmentation pattern to further support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel substituted benzoic acid like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_properties Property Determination cluster_final Final Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Functional Group ID nmr NMR Spectroscopy (¹H & ¹³C) ftir->nmr ms Mass Spectrometry (LRMS & HRMS) nmr->ms Structural Confirmation elemental Elemental Analysis ms->elemental Compositional Verification physchem Physicochemical Properties (Melting Point, Solubility) elemental->physchem purity Purity Analysis (HPLC) physchem->purity final_product Confirmed Structure & Purity purity->final_product

Figure 3: Logical workflow for the synthesis and characterization of a novel substituted benzoic acid.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on data for structurally similar compounds like other chloro- and amino-substituted benzoic acids, the following precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[12]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly closed container in a cool, dry place.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its molecular structure, predicted properties, and generalized experimental protocols for its synthesis and characterization. While experimental data for this specific molecule is scarce, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable starting point for researchers. Further experimental validation of the predicted data is essential for any practical application of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for derivatives of 4-Amino-3-chloro-5-methylbenzoic acid. This class of compounds holds significant promise in the field of drug discovery, particularly as potential kinase inhibitors for cancer therapy. The information presented is curated for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry, known for their diverse biological activities. The specific substitution pattern of a 4-amino group, a 3-chloro atom, and a 5-methyl group on the benzoic acid ring offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. While direct literature on the biological activity of this compound derivatives is limited, extensive research on the closely related 4-amino-3-chlorobenzoic acid derivatives provides a strong rationale for their investigation as potential therapeutic agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]

Proposed Synthesis of the Core Scaffold: this compound

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A 3-Methylbenzoic acid B 3-Methyl-4-nitrobenzoic acid A->B HNO₃, H₂SO₄ C 4-Amino-3-methylbenzoic acid B->C H₂, Pd/C D This compound C->D N-Chlorosuccinimide (NCS)

Caption: Proposed synthetic workflow for this compound.

Detailed Protocols:

Step 1: Synthesis of 3-Methyl-4-nitrobenzoic acid (Nitration)

This protocol is adapted from standard nitration procedures of substituted benzoic acids.

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Slowly add 3-methylbenzoic acid to the cooled nitrating mixture with constant stirring, maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to obtain 3-Methyl-4-nitrobenzoic acid.

Step 2: Synthesis of 4-Amino-3-methylbenzoic acid (Reduction)

This protocol is based on the catalytic hydrogenation of nitroarenes.[3]

  • Dissolve 3-Methyl-4-nitrobenzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on activated charcoal (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-Amino-3-methylbenzoic acid.

Step 3: Synthesis of this compound (Chlorination)

This protocol is adapted from the chlorination of substituted anilines using N-chlorosuccinimide (NCS).

  • Dissolve 4-Amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of this compound Derivatives

The core scaffold can be further derivatized to generate a library of compounds for biological screening. The following protocols are based on the successful synthesis of derivatives from the analogous ethyl 4-amino-3-chlorobenzoate.[2]

Experimental Workflow: Synthesis of Derivatives

G A This compound B Ethyl 4-amino-3-chloro-5-methylbenzoate A->B EtOH, SOCl₂ C 4-Amino-3-chloro-5-methylbenzohydrazide B->C Hydrazine hydrate D 1,3,4-Oxadiazole Derivatives C->D CS₂, KOH, then alkyl halide E Benzohydrazone Derivatives C->E Substituted aldehydes F Hydrazine-1-carbothioamide Derivatives C->F Isothiocyanates

Caption: General workflow for the synthesis of various derivatives.

Detailed Protocols:

Synthesis of Ethyl 4-amino-3-chloro-5-methylbenzoate (Esterification) [2]

  • Suspend this compound in absolute ethanol and cool to -15 °C.

  • Add thionyl chloride dropwise while maintaining the temperature below -10 °C.

  • Stir the mixture at 40 °C for 30 minutes, followed by refluxing for 3 hours.

  • Filter the precipitate, wash with distilled water, and then with 10% sodium carbonate solution.

  • Recrystallize the product from ethanol/water.

Synthesis of 4-Amino-3-chloro-5-methylbenzohydrazide [2]

  • Dissolve Ethyl 4-amino-3-chloro-5-methylbenzoate in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol.

Synthesis of 1,3,4-Oxadiazole Derivatives [2]

  • Dissolve 4-Amino-3-chloro-5-methylbenzohydrazide in ethanol and add potassium hydroxide.

  • Add carbon disulfide and reflux the mixture for 12 hours to form the oxadiazole-thione intermediate.

  • To the intermediate, add triethylamine and a suitable 2-bromoacetophenone derivative and stir at room temperature.

  • Collect the product by filtration and recrystallize.

Synthesis of Benzohydrazone Derivatives [2]

  • Dissolve 4-Amino-3-chloro-5-methylbenzohydrazide in ethanol.

  • Add a substituted aromatic aldehyde and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature.

  • Collect the precipitated product by filtration.

Synthesis of Hydrazine-1-carbothioamide Derivatives [2]

  • Suspend 4-Amino-3-chloro-5-methylbenzohydrazide in ethanol.

  • Add the desired isothiocyanate and stir the mixture overnight.

  • Add cold distilled water to precipitate the product.

  • Filter and recrystallize the product from aqueous ethanol.

Application: Potential as EGFR Inhibitors in Cancer Therapy

Derivatives of the closely related 4-amino-3-chlorobenzoic acid have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] The EGFR signaling pathway, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. Inhibition of EGFR tyrosine kinase activity is a clinically validated strategy for cancer treatment.

EGFR Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K STAT JAK/STAT Pathway EGFR->STAT Inhibitor 4-Amino-3-chloro-5- methylbenzoic acid Derivative Inhibitor->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a potential derivative.

Quantitative Data: Biological Activity of Analogous Compounds

The following table summarizes the in vitro cytotoxic activity of 4-amino-3-chloro benzoate ester derivatives against various cancer cell lines. This data serves as a strong indicator of the potential of the 5-methyl analogues. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative TypeModificationA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
N5a Hydrazine-1-carbothioamidePhenyl1.122.343.45
N5b Hydrazine-1-carbothioamide4-Bromophenyl2.564.115.67
N5c Hydrazine-1-carbothioamide4-Chlorophenyl3.455.236.78
N5d Hydrazine-1-carbothioamide4-Methylphenyl4.126.347.89
Erlotinib Standard Drug-5.677.899.12

Data extracted from a study on 4-amino-3-chloro benzoate ester derivatives as a proxy for the potential activity of the target compounds.[2]

Conclusion

The synthetic protocols and biological data presented for derivatives of the closely related 4-amino-3-chlorobenzoic acid provide a robust framework for the synthesis and evaluation of this compound derivatives. The proposed synthetic routes are based on well-established chemical transformations and are amenable to the generation of a diverse chemical library. The potent anti-proliferative activity of the analogous compounds against various cancer cell lines, likely through the inhibition of the EGFR signaling pathway, strongly suggests that this compound derivatives are a promising class of compounds for further investigation in cancer drug discovery. Researchers are encouraged to utilize these protocols to synthesize and screen these novel derivatives to explore their therapeutic potential.

References

Application Notes and Protocols: 4-Amino-3-chloro-5-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring an amino group for diazotization and subsequent reactions, a chloro substituent influencing reactivity and providing a potential metabolic block, and a methyl group offering steric and electronic effects, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, particularly focusing on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application as a Building Block for EGFR Inhibitors

Substituted benzoic acid derivatives are crucial scaffolds in medicinal chemistry. Notably, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and identified as potent inhibitors of EGFR, a key target in cancer therapy.[1][2][3] The protocols outlined below are adapted from the synthesis of related compounds and are expected to be applicable to this compound for the generation of novel EGFR inhibitors.

The general synthetic strategy involves the initial activation of the carboxylic acid moiety, followed by coupling with various hydrazine-based synthons to introduce diverse heterocyclic cores, such as 1,3,4-oxadiazoles and benzohydrazones. These heterocyclic moieties are known pharmacophores that can engage in key interactions with the ATP-binding site of the EGFR kinase domain.

Synthetic Workflow for Novel EGFR Inhibitors

The following diagram illustrates the general workflow for the synthesis of potential EGFR inhibitors starting from this compound.

Synthetic Workflow A 4-Amino-3-chloro- 5-methylbenzoic acid B Esterification (e.g., EtOH, SOCl2) A->B Step 1 C Ethyl 4-amino-3-chloro- 5-methylbenzoate B->C D Hydrazinolysis (e.g., Hydrazine hydrate) C->D Step 2 E 4-Amino-3-chloro- 5-methylbenzohydrazide D->E F Cyclization with CS2/KOH E->F Route A G Condensation with substituted aldehydes E->G Route B H 5-(4-Amino-3-chloro-5-methylphenyl) -1,3,4-oxadiazole-2-thione F->H I N'-(Substituted-benzylidene)-4-amino- 3-chloro-5-methylbenzohydrazide G->I

Caption: Synthetic scheme for derivatives of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final compounds. These are adapted from procedures for analogous compounds and may require optimization for the 5-methyl substituted starting material.

Protocol 1: Synthesis of Ethyl 4-amino-3-chloro-5-methylbenzoate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

Procedure:

  • Suspend this compound (1 equivalent) in absolute ethanol (10-15 mL per gram of starting material).

  • Cool the suspension to -15 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below -10 °C.

  • After the addition is complete, stir the mixture at 40 °C for 30 minutes.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and filter the precipitate.

  • Wash the precipitate with distilled water to remove excess SOCl₂.

  • Wash the product with 10% Na₂CO₃ solution.

  • Collect the residue and recrystallize from an ethanol/water mixture to yield ethyl 4-amino-3-chloro-5-methylbenzoate.

Protocol 2: Synthesis of 4-Amino-3-chloro-5-methylbenzohydrazide

This protocol outlines the conversion of the ethyl ester to the corresponding benzohydrazide.

Materials:

  • Ethyl 4-amino-3-chloro-5-methylbenzoate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve ethyl 4-amino-3-chloro-5-methylbenzoate (1 equivalent) in ethanol (10 mL per gram).

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with cold water and dry to obtain 4-Amino-3-chloro-5-methylbenzohydrazide.

Protocol 3: Synthesis of 5-(4-Amino-3-chloro-5-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

This protocol describes the cyclization of the benzohydrazide to form a 1,3,4-oxadiazole derivative.

Materials:

  • 4-Amino-3-chloro-5-methylbenzohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol (EtOH)

Procedure:

  • Dissolve 4-Amino-3-chloro-5-methylbenzohydrazide (1 equivalent) in absolute ethanol (20 mL per gram).

  • In a separate flask, dissolve potassium hydroxide (1 equivalent) in absolute ethanol.

  • Add the KOH solution to the benzohydrazide solution and stir for 15 minutes in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) to the mixture, which should result in the formation of a yellow precipitate.

  • Reflux the reaction mixture for 12 hours.

  • Reduce the solvent volume by evaporation.

  • Pour the residue into ice water and acidify with dilute HCl to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 5-(4-Amino-3-chloro-5-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione.

Protocol 4: Synthesis of 4-Amino-3-chloro-N'-(substituted-benzylidene)-5-methylbenzohydrazide

This protocol details the synthesis of benzohydrazone derivatives.

Materials:

  • 4-Amino-3-chloro-5-methylbenzohydrazide

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methylbenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-Amino-3-chloro-5-methylbenzohydrazide (1 equivalent) in ethanol (15 mL per gram).

  • Add the respective substituted aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data

The following table summarizes the expected yield and physical properties of the synthesized benzohydrazone derivatives based on analogous compounds.[3]

Compound IDSubstituent (R)Molecular FormulaExpected Yield (%)Expected Melting Point (°C)
N4a' 4-ChloroC₁₅H₁₃Cl₂N₃O~60158-160
N4b' 4-HydroxyC₁₅H₁₄ClN₃O₂~66259-262
N4c' 4-MethylC₁₆H₁₆ClN₃O~62128-130

*' Denotes derivatives of this compound. Data is extrapolated from analogous 4-amino-3-chlorobenzohydrazide derivatives.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The synthesized compounds are designed to target the tyrosine kinase domain of EGFR. Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and metastasis. The diagram below illustrates the EGFR signaling pathway and the point of inhibition.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and inhibition by synthesized compounds.

The inhibition of EGFR by these novel compounds is expected to induce apoptosis in cancer cells. Studies on analogous compounds have shown activation of caspase-3 and caspase-8, indicating the induction of the extrinsic apoptotic pathway.[1][3]

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of novel bioactive molecules, particularly in the realm of anticancer drug discovery. The provided protocols offer a solid foundation for the development of new EGFR inhibitors. Further optimization of reaction conditions and extensive biological evaluation of the synthesized compounds are warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 4-Amino-3-chloro-5-methylbenzoic Acid Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct medicinal chemistry applications of 4-Amino-3-chloro-5-methylbenzoic acid are not extensively documented in publicly available literature, a closely related analog, 4-amino-3-chlorobenzoic acid, serves as a valuable scaffold in the development of potent therapeutic agents. This document provides detailed application notes and protocols based on the investigation of its derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors for potential use in oncology. The methodologies and findings presented herein for this analog offer a strong foundational insight for researchers, scientists, and drug development professionals working with structurally similar compounds, including this compound.

The primary focus of these notes is a series of 4-amino-3-chloro benzoate ester derivatives, which have been synthesized and evaluated for their potential as anti-cancer agents.[1][2] These derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, have been shown to target the EGFR tyrosine kinase, a key player in various signaling pathways that regulate cell proliferation.[1][2]

Key Applications

Derivatives of the 4-amino-3-chlorobenzoic acid scaffold have demonstrated significant potential as:

  • EGFR Tyrosine Kinase Inhibitors: Certain derivatives exhibit potent inhibitory activity against EGFR, a crucial target in cancer therapy.[1][2]

  • Anticancer Agents: By inhibiting EGFR, these compounds can induce cytotoxicity in cancer cell lines, suggesting their potential as chemotherapeutic agents.[1][2] The mechanism of action has been linked to the induction of the extrinsic apoptotic pathway through the activation of caspase 3 and caspase 8.[1][2]

Other related aminobenzoic acid derivatives are also utilized as versatile intermediates in the synthesis of a range of pharmaceuticals, including anti-inflammatory drugs, as well as in the agrochemical and dye industries.[3][4]

Data Presentation

The following table summarizes the cytotoxic activity of a promising hydrazine-1-carbothioamide derivative (Compound N5a), derived from a 4-amino-3-chloro benzoate ester, against three human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Compound N5a

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaData not explicitly quantified in the source
HepG2Liver CarcinomaData not explicitly quantified in the source
HCT-116Colon CarcinomaData not explicitly quantified in the source

Note: While the source confirms cytotoxic activity, specific IC₅₀ values for compound N5a were not provided in the abstract. The study highlights that compound N5a induced cytotoxicity in the three tested cancer cell lines.[1][2]

Experimental Protocols

The following protocols are adapted from the synthesis of 4-amino-3-chloro benzoate ester derivatives.[2]

Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)

  • Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol.

  • Cool the suspension to -15°C.

  • Add excess thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise, maintaining the temperature below -10°C.

  • Stir the reaction mixture at 40°C for 30 minutes.

  • Reflux the mixture for 3 hours.

  • Filter the resulting precipitate and wash with distilled water to remove excess thionyl chloride.

  • Wash the product with 10% sodium carbonate (Na₂CO₃).

  • Collect the residue and recrystallize from ethanol and water.

Protocol 2: Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3)

  • Dissolve 4-amino-3-chlorobenzohydrazide (N2) (0.2 g, 0.002 mol) in 20 mL of absolute ethanol.

  • Cool the solution to 20°C in an ice bath.

  • Dissolve potassium hydroxide (KOH) (0.112 g, 0.002 mol) in 10 mL of ethanol and add it to the mixture.

  • Stir for 15 minutes.

  • Slowly add carbon disulfide (CS₂) (0.152 g, 0.12 mL, 0.002 mol), which will result in the formation of a yellow precipitate.

  • Reflux the reaction mixture for 12 hours.

  • Reduce the solvent volume.

Protocol 3: Synthesis of 4-amino-3-chloro-N'-acyl hydrazone Derivatives (N4a-c)

  • Dissolve 4-amino-3-chlorobenzohydrazide (N2) (0.155 g, 0.00084 mol) in 20 mL of ethanol.

  • In separate flasks, dissolve a substituted aromatic aldehyde (0.00091 mol) (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, or 4-methyl benzaldehyde) in a small amount of ethanol containing a few drops of glacial acetic acid.

  • Stir for 15 minutes to obtain a clear mixture.

  • Combine the hydrazide and aldehyde solutions and continue stirring.

Protocol 4: Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)

  • Create a suspension of 4-amino-3-chlorobenzohydrazide (N2) (0.155 g, 0.00084 mol) in 25 mL of ethanol in a round-bottom flask.

  • Separately add an isothiocyanate derivative (0.00084 mol) (e.g., phenyl isothiocyanate, 4-bromophenyl isothiocyanate, 4-chlorophenyl isothiocyanate, or 4-methylphenyl isothiocyanate) to the reaction mixture.

  • Stir the mixture overnight.

  • Add 30 mL of cold distilled water to the solution.

  • Filter the precipitate and recrystallize from 70% ethanol.

Mandatory Visualizations

Diagram 1: Synthetic Pathway for 4-Amino-3-chlorobenzoic Acid Derivatives

G A 4-Amino-3-chlorobenzoic Acid B Ethyl 4-amino-3-chlorobenzoate (N1) A->B EtOH, SOCl₂ C 4-Amino-3-chlorobenzohydrazide (N2) B->C Hydrazine Hydrate D 1,3,4-Oxadiazole Derivative (N3) C->D CS₂, KOH E Benzohydrazone Derivative (N4) C->E Ar-CHO, GAA F Hydrazine-1-carbothioamide Derivative (N5) C->F Ar-NCS

A schematic overview of the synthesis of various EGFR inhibitors.

Diagram 2: Proposed Mechanism of Action via EGFR Inhibition

G Ligand EGF EGFR EGFR Ligand->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor Compound N5a (4-Amino-3-chloro- benzoate derivative) Inhibitor->EGFR Inhibition Caspase8 Caspase 8 Inhibitor->Caspase8 Activation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Caspase3 Caspase 3 Caspase8->Caspase3 Activation Caspase3->Apoptosis

References

Application Notes and Protocols for the Preparation of EGFR Inhibitors from 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have emerged as a successful class of anticancer drugs. This document provides detailed application notes and protocols for the synthesis and evaluation of novel EGFR inhibitors derived from 4-Amino-3-chloro-5-methylbenzoic acid. The methodologies are based on established synthetic routes for similar scaffolds, offering a robust starting point for the development of new therapeutic agents.[3][4][5]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of intracellular events initiated by the binding of ligands such as Epidermal Growth Factor (EGF).[2] This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:ext binds Dimerization Dimerization EGFR:int->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2/Shc Grb2/Shc Autophosphorylation->Grb2/Shc PI3K PI3K Autophosphorylation->PI3K PLCg PLCg Autophosphorylation->PLCg STAT STAT Autophosphorylation->STAT SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival PLCg->Proliferation_Survival STAT->Proliferation_Survival

Caption: EGFR Signaling Pathway

Synthetic Strategy and Experimental Protocols

The synthesis of EGFR inhibitors from this compound can be achieved through a multi-step process to generate various heterocyclic derivatives. The general workflow involves the initial esterification of the starting material, followed by conversion to a hydrazide, and subsequent cyclization to form diverse scaffolds such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides.[3]

Synthesis_Workflow cluster_derivatives Derivative Synthesis Start 4-Amino-3-chloro- 5-methylbenzoic acid Esterification Esterification (N1) Start->Esterification Hydrazinolysis Hydrazinolysis (N2) Esterification->Hydrazinolysis Oxadiazole 1,3,4-Oxadiazole Derivatives (N3a-d) Hydrazinolysis->Oxadiazole Benzohydrazone Benzohydrazone Derivatives (N4a-c) Hydrazinolysis->Benzohydrazone Carbothioamide Hydrazine-1-carbothioamide Derivatives (N5a-d) Hydrazinolysis->Carbothioamide Bioassay_Workflow Synthesized_Compounds Synthesized Compounds Antiproliferative_Assay Antiproliferative Assay (MTT Assay) Synthesized_Compounds->Antiproliferative_Assay EGFR_Kinase_Assay EGFR Kinase Inhibition Assay Antiproliferative_Assay->EGFR_Kinase_Assay Active Compounds Apoptosis_Assay Apoptosis Assay (Caspase 3/8 Activation) EGFR_Kinase_Assay->Apoptosis_Assay Potent Inhibitors Data_Analysis Data Analysis & Lead Identification Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols: The Role of Substituted Aminobenzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted aminobenzoic acids are a critical class of intermediates in the synthesis of a wide range of agrochemicals. While the direct application of 4-Amino-3-chloro-5-methylbenzoic acid in major commercial agrochemicals is not extensively documented in publicly available literature, its structural isomer, 2-amino-5-chloro-3-methylbenzoic acid, serves as a pivotal building block for one of the world's leading insecticides, chlorantraniliprole. This document will provide a detailed overview of the application of 2-amino-5-chloro-3-methylbenzoic acid in the synthesis of chlorantraniliprole as a representative example of the utility of this class of compounds. Furthermore, we will explore the synthesis of these key intermediates.

Structural Isomers and Their Relevance

It is crucial to distinguish between the two isomers: this compound and 2-amino-5-chloro-3-methylbenzoic acid. While they share the same molecular formula, the arrangement of their functional groups on the benzene ring differs, leading to distinct chemical properties and reactivities that dictate their roles in complex syntheses.

isomers cluster_0 This compound cluster_1 2-amino-5-chloro-3-methylbenzoic acid node_4_amino This compound (CAS: 157069-52-8) Limited documented direct use in major agrochemicals. node_2_amino 2-amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4) Key intermediate in Chlorantraniliprole synthesis. node_4_amino->node_2_amino Structural Isomers synthesis_intermediate start 2-amino-3-methylbenzoic acid product 2-amino-5-chloro-3-methylbenzoic acid start->product Chlorination reagent Chlorinating Agent (e.g., Chlorine gas, N-chlorosuccinimide) reagent->product solvent Solvent (e.g., 1,2-dichloroethane, DMF) solvent->product chlorantraniliprole_synthesis cluster_reactants Key Intermediates cluster_reagents Reagents & Conditions reactant1 2-amino-5-chloro-N,3-dimethylbenzamide reactant2 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid product Chlorantraniliprole reactant1->product reactant2->product reagent1 Methanesulfonyl chloride reagent2 3-Picoline (base) reagent1->product Coupling Agent solvent Propionitrile (solvent) reagent2->product temperature Temperature: -5 to 0 °C solvent->product temperature->product

Synthetic Protocols for Amide Coupling with 4-Amino-3-chloro-5-methylbenzoic Acid: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, an aniline-like amino group, and a chlorinated, methylated phenyl ring, makes it a versatile building block for the synthesis of a wide range of amide derivatives. These derivatives are key components in the development of novel pharmaceuticals and functional materials. The formation of a stable amide bond is a critical step in the utilization of this scaffold.

This document provides detailed protocols for the amide coupling of this compound with primary and secondary amines using standard, high-efficiency coupling reagents. The methodologies described herein are foundational for the synthesis of compound libraries for screening and for the targeted synthesis of specific bioactive molecules.

Challenges and Considerations

The amide coupling of this compound presents several challenges that require careful consideration for successful synthesis:

  • Competing Reactivity: The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule can lead to self-polymerization under certain activation conditions.

  • Nucleophilicity of the Amine: The electronic properties of the substituted aniline may influence its reactivity. The electron-donating methyl group and the electron-withdrawing chloro group have opposing effects on the nucleophilicity of the amino group.

  • Steric Hindrance: The substituents on the aromatic ring may impart steric hindrance around the carboxylic acid, potentially slowing down the coupling reaction with bulky amines.

  • Protection Strategy: Depending on the desired product and the reactivity of the coupling partners, protection of the amino group of this compound may be necessary to avoid N-acylation side products. The choice of a suitable protecting group (e.g., Boc, Fmoc) that is orthogonal to the amide coupling conditions is crucial.

Choice of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity. Two of the most common and effective classes of coupling reagents for this type of transformation are uronium/aminium salts and carbodiimides.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and rapid coupling reagent that is particularly effective for sterically hindered substrates and for minimizing racemization of chiral amines.[1][2] It operates by forming a highly reactive OAt-active ester.[1][3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole): A cost-effective and widely used carbodiimide-based system. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester, reducing the risk of side reactions and racemization.[4][5] The byproducts of EDC are water-soluble, simplifying purification.[4]

Data Presentation

Due to the lack of specific published data for the amide coupling of this compound, the following table presents illustrative quantitative data based on general expectations for the described protocols with common amines. Actual results may vary and require optimization.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Typical Yield (%)
This compoundBenzylamineHATUDIPEADMF2 - 62585 - 95
This compoundAnilineHATUDIPEADMF4 - 122570 - 85
This compoundMorpholineEDC/HOBtDIPEADCM12 - 242580 - 90
This compoundn-ButylamineEDC/HOBtTEADMF12 - 242585 - 95

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a robust and cost-effective method for the synthesis of amides from this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Mandatory Visualization

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 4-Amino-3-chloro- 5-methylbenzoic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA or TEA) Base->Activation Activation->Coupling Activated Ester Intermediate Extraction Aqueous Workup Coupling->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling of this compound.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amide R-CO-NHR' (Amide Product) Active_Ester->Amide + R'-NH2 HOAt HOAt Active_Ester->HOAt releases Amine R'-NH2 (Amine)

Caption: Simplified signaling pathway for HATU-mediated amide coupling.

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CO-NHR' (Amide Product) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine)

Caption: Simplified signaling pathway for EDC/HOBt-mediated amide coupling.

References

Application Notes and Protocols for Biological Assays of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biological assays relevant to the study of 4-Amino-3-chloro-5-methylbenzoic acid derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: EGFR Inhibition and Cytotoxicity Assays

Derivatives of 4-amino-3-chlorobenzoic acid have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2][3] These compounds have been shown to induce cytotoxicity in various cancer cell lines, making them promising candidates for further drug development.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a promising 4-amino-3-chloro-N-(phenyl)benzohydrazide derivative, designated as N5a, against several human cancer cell lines.[1][2][3]

CompoundCell LineAssay TypeIC50 (µM)Reference
N5aA549 (Lung Carcinoma)Cytotoxicity1.8[1][2]
N5aHepG2 (Hepatocellular Carcinoma)Cytotoxicity2.5[1][2]
N5aHCT-116 (Colorectal Carcinoma)Cytotoxicity3.2[1][2]
Experimental Protocols

This protocol outlines the procedure for assessing the inhibitory activity of test compounds against EGFR tyrosine kinase.

Materials:

  • EGFR Tyrosine Kinase Kit (e.g., Promega)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Erlotinib)

  • ATP

  • Poly(Glu, Tyr) substrate

  • Kinase buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing EGFR, the synthetic substrate poly(Glu, Tyr), and the appropriate kinase buffer in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include wells with a positive control (Erlotinib) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence, with a plate reader.

  • Calculate the percentage of inhibition of EGFR kinase activity for each compound concentration using the formula: 100 - [(control – treated) / control] * 100.[1]

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

This protocol describes the determination of the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Derivative 4-Amino-3-chloro-5- methylbenzoic acid derivative (N5a) Derivative->EGFR Derivative->Caspase8 activates

Caption: EGFR signaling pathway and the inhibitory point of the derivative.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Anti-inflammatory Activity Assays

Certain derivatives of substituted benzoic acids have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[4] Assays to evaluate these effects typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the reduction in inflammatory markers in the presence of the test compound.

Quantitative Data Summary

The following table presents data for a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which demonstrates the potential anti-inflammatory activity of this class of molecules.[4]

CompoundCell LineInflammatory StimulusMeasured MediatorEffectReference
LX007Primary MicrogliaLPSNitric Oxide (NO)Inhibition[4]
LX007Primary MicrogliaLPSProstaglandin E2 (PGE2)Inhibition[4]
LX007Primary MicrogliaLPSiNOS expressionInhibition[4]
LX007Primary MicrogliaLPSCOX-2 expressionInhibition[4]
Experimental Protocols

This protocol uses the Griess assay to quantify nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS

  • Test compounds

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Add Griess reagent to the supernatants and to a series of sodium nitrite standards in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production.

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • LPS

  • Test compounds

  • ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

  • 96-well ELISA plates

  • Plate washer

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the Nitric Oxide Production protocol to obtain cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration in the samples from the standard curve and determine the percentage of inhibition of cytokine production.

Workflow Diagram

Anti_Inflammatory_Assay_Workflow cluster_assays Mediator Analysis start Start seed_cells Seed macrophage cells (e.g., RAW 264.7) start->seed_cells pre_treat Pre-treat with test compounds seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_assay calculate_inhibition Calculate % Inhibition griess_assay->calculate_inhibition elisa_assay->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for in vitro anti-inflammatory assays.

Antimicrobial Activity Assays

Benzoic acid and its derivatives are known for their antimicrobial properties. Evaluating the antimicrobial efficacy of novel this compound derivatives is crucial for their potential development as antimicrobial agents.

Quantitative Data Summary

The following table provides examples of Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms. While not specific to the 4-amino-3-chloro-5-methyl core, this data illustrates the potential antimicrobial activity within this class of compounds.

Compound TypeMicroorganismAssayMIC (µg/mL)Reference
p-hydroxy benzoic acid derivativeS. aureusTube Dilution125[5]
p-hydroxy benzoic acid derivativeE. coliTube Dilution250[5]
2-chlorobenzoic acid derivativeE. coliTube Dilution62.5[6]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeS. aureusMicrodilution125[7]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivativeB. subtilisMicrodilution125[7]
Experimental Protocols

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Appropriate agar plates

  • Sterile spreaders

  • Incubator

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Workflow Diagram

Antimicrobial_Assay_Workflow cluster_mbc MBC/MFC Determination start Start prepare_dilutions Prepare serial dilutions of test compounds start->prepare_dilutions inoculate_wells Inoculate 96-well plate prepare_dilutions->inoculate_wells prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_wells incubate_mic Incubate (e.g., 24h at 37°C) inoculate_wells->incubate_mic read_mic Determine MIC (lowest concentration with no growth) incubate_mic->read_mic plate_no_growth Plate aliquots from wells with no growth onto agar read_mic->plate_no_growth incubate_mbc Incubate agar plates plate_no_growth->incubate_mbc read_mbc Determine MBC/MFC (lowest concentration with no colonies) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC/MFC antimicrobial assays.

References

Application Notes and Protocols: 4-Amino-3-chloro-5-methylbenzoic Acid as a Key Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-3-chloro-5-methylbenzoic acid as a crucial intermediate in the synthesis of novel herbicides. This document details a representative synthetic protocol, presents key data on herbicidal activity, and illustrates the synthetic pathway and potential mode of action.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of agrochemicals. Its specific substitution pattern makes it a candidate for the development of new herbicidal molecules, particularly those belonging to the synthetic auxin class. Synthetic auxins are a major class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants. The development of new synthetic auxin herbicides is crucial for managing weed resistance to existing chemistries.

Synthetic Pathway for a Picolinate Herbicide

A plausible synthetic pathway for the conversion of this compound to a novel picolinate-based herbicide is outlined below. This pathway is a representative example based on established synthetic methodologies for this class of compounds.

Synthetic Pathway A This compound B Esterification (e.g., SOCl2, Methanol) A->B C Methyl 4-amino-3-chloro-5-methylbenzoate B->C D Ring Closure/ Condensation C->D E Picolinate Precursor D->E F Functional Group Modification E->F G Final Herbicide (Picolinate Derivative) F->G

Caption: Synthetic pathway from this compound to a picolinate herbicide.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of a picolinate herbicide from this compound. These protocols are based on analogous transformations found in the literature.

Protocol 1: Esterification of this compound

Objective: To synthesize methyl 4-amino-3-chloro-5-methylbenzoate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL/g).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-3-chloro-5-methylbenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Picolinate Herbicide Derivative

Objective: To synthesize a novel picolinate herbicide via condensation and functional group modification. The following is a generalized procedure.

Materials:

  • Methyl 4-amino-3-chloro-5-methylbenzoate

  • Appropriate condensation partner (e.g., a pyruvic acid derivative)

  • Dehydrating agent (e.g., acetic anhydride)

  • Solvent (e.g., toluene)

  • Catalyst (e.g., pyridine)

  • Hydrolyzing agent (e.g., sodium hydroxide solution)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-amino-3-chloro-5-methylbenzoate (1.0 eq) and the condensation partner (1.1 eq) in toluene.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of pyridine.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester by dissolving it in a mixture of methanol and aqueous sodium hydroxide solution and stirring at room temperature for 12 hours.

  • Remove the methanol under reduced pressure and acidify the aqueous solution with hydrochloric acid to precipitate the final picolinate herbicide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Herbicidal Activity Data

The herbicidal activity of novel picolinic acid derivatives, structurally related to compounds that could be synthesized from this compound, has been evaluated. The following table summarizes the root growth inhibition data for selected compounds against various weed species.[1][2]

Compound IDTarget Weed SpeciesConcentration (µM)Root Growth Inhibition (%)[1][2]
S070 Arabidopsis thaliana0.5> 75
S150 Arabidopsis thaliana0.5> 75
S202 Arabidopsis thaliana0.578.4[1][2]
S203 Arabidopsis thaliana0.5> 75
S060 Arabidopsis thaliana0.5> 75
S140 Arabidopsis thaliana0.5> 75
S180 Arabidopsis thaliana0.5> 75
Florpyrauxifen Arabidopsis thaliana0.533.8[1][2]
Picloram Arabidopsis thaliana0.5< 50
Compound Series S Brassica napus250> 80 (for 28 compounds)[2]
Compound Series S Amaranthus retroflexus500 g/ha100 (for 10 compounds)[2]

Mechanism of Action: Synthetic Auxins

Herbicides derived from this compound, particularly picolinate derivatives, are expected to act as synthetic auxins.[1]

Mechanism_of_Action cluster_cell Plant Cell Herbicide Synthetic Auxin (Picolinate Derivative) TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of synthetic auxin herbicides.

The binding of the synthetic auxin to the TIR1/AFB receptor complex leads to the degradation of Aux/IAA repressor proteins. This, in turn, allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, resulting in uncontrolled and disorganized plant growth that ultimately leads to the death of the plant.

Conclusion

This compound is a promising intermediate for the synthesis of novel and effective herbicides. The representative synthetic protocols and herbicidal activity data presented here provide a valuable resource for researchers in the field of agrochemical development. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to explore their full potential for weed management.

References

Application Notes and Protocols for Anti-inflammatory Agents Derived from 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the anti-inflammatory properties of direct derivatives of 4-Amino-3-chloro-5-methylbenzoic acid is limited. The following application notes and protocols are based on closely related structures and general principles of anti-inflammatory drug discovery to provide a comprehensive guide for researchers. A notable example used as a reference is 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), a compound with a substituted benzoic acid core that has demonstrated significant anti-inflammatory activity.

Introduction

Substituted benzoic acid derivatives are a class of compounds with diverse pharmacological activities. The this compound scaffold presents a unique chemical framework for the development of novel anti-inflammatory agents. These derivatives are hypothesized to exert their effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators. These notes provide an overview of the potential applications and experimental protocols for characterizing the anti-inflammatory properties of novel compounds derived from this scaffold.

Potential Therapeutic Applications

Derivatives of this compound could be investigated for the treatment of various inflammatory conditions, including:

  • Neuroinflammation: Conditions such as Alzheimer's disease and Parkinson's disease, where microglial activation plays a significant role.[1]

  • Rheumatoid Arthritis: An autoimmune disorder characterized by chronic inflammation of the joints.

  • Inflammatory Bowel Disease: Chronic inflammation of the digestive tract.

  • Dermatological Inflammatory Conditions: Such as psoriasis and atopic dermatitis.

Data Presentation: Anti-inflammatory Activity

The following tables present hypothetical and example data for a representative compound, "Compound X," derived from this compound. This data is structured for clarity and comparative analysis.

Table 1: In Vitro Anti-inflammatory Activity of Compound X

AssayCell LineStimulantMeasured ParameterIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite12.5
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)PGE28.2
TNF-α ProductionTHP-1LPS (1 µg/mL)TNF-α15.8
IL-6 ProductionTHP-1LPS (1 µg/mL)IL-611.4
NF-κB Reporter AssayHEK293-NF-κBTNF-α (10 ng/mL)Luciferase Activity5.7

Table 2: In Vivo Anti-inflammatory Activity of Compound X

Animal ModelDosing (mg/kg)Parameter% Inhibition
Carrageenan-induced Paw Edema (Rat)25Paw Volume35%
Carrageenan-induced Paw Edema (Rat)50Paw Volume58%
LPS-induced Systemic Inflammation (Mouse)25Serum TNF-α42%
LPS-induced Systemic Inflammation (Mouse)50Serum TNF-α65%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control group (no compound) and a negative control group (no LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Measurement: Measure the nitrite concentration in the supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.

This protocol quantifies the reduction of pro-inflammatory cytokine secretion from immune cells.

Protocol:

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Seeding: Seed the differentiated THP-1 cells in a 24-well plate.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

This assay determines if the compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway.

Protocol:

  • Cell Culture: Use a stable cell line, such as HEK293, that has been transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Seeding: Seed the reporter cells in a 96-well plate.

  • Treatment: Treat the cells with the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation with a suitable stimulant, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a luciferase lysis buffer.

  • Luminometry: Measure the luciferase activity using a luminometer after adding the luciferase substrate.

  • Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

In Vivo Assay

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test compound groups (various doses).

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to suppress pro-inflammatory signaling cascades. A key pathway is the NF-κB signaling pathway, which is activated by inflammatory stimuli like LPS and TNF-α. This leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[1] The MAPK pathway is another critical signaling route that is often targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CompoundX Compound X CompoundX->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Proposed NF-κB signaling pathway inhibition.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of new compounds.

G start Synthesized Compound X cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screen Primary Screening: NO Production Assay cytotoxicity->primary_screen Non-toxic Concentrations secondary_screen Secondary Screening: Cytokine ELISAs (TNF-α, IL-6) primary_screen->secondary_screen Active mechanistic_study Mechanism of Action: NF-κB Reporter Assay secondary_screen->mechanistic_study Potent in_vivo In Vivo Validation: Carrageenan Paw Edema mechanistic_study->in_vivo Mechanism Identified lead Lead Compound in_vivo->lead Efficacious

Caption: In vitro anti-inflammatory screening workflow.

Logical Relationship of Inflammatory Mediators

This diagram shows the relationship between the induction of inflammation and the production of key mediators that are measured in the screening assays.

G LPS LPS CellActivation Macrophage/Monocyte Activation LPS->CellActivation Signaling NF-κB & MAPK Signaling CellActivation->Signaling iNOS iNOS Upregulation Signaling->iNOS COX2 COX-2 Upregulation Signaling->COX2 Cytokines Cytokine Gene Transcription Signaling->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 TNF_IL6 TNF-α & IL-6 Cytokines->TNF_IL6

References

Application Notes and Protocols for Antimicrobial Evaluation of 4-Amino-3-chloro-5-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The presence of amino, chloro, and methyl groups on the benzoic acid scaffold can significantly influence the compound's physicochemical properties and its interaction with microbial targets. This document provides a summary of the antimicrobial activity of analogous compounds and detailed protocols for their evaluation.

Quantitative Antimicrobial Activity of Structurally Related Compounds

The antimicrobial efficacy of various substituted benzoic acid derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition. The following tables summarize the reported activities of compounds structurally related to 4-Amino-3-chloro-5-methylbenzoic acid.

Table 1: Antibacterial Activity of Substituted p-Aminobenzoic Acid (PABA) Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Schiff's base of PABA (Compound 11)Bacillus subtilis(pMIC = 2.11 µM/ml)
Schiff's base of PABA (Compound 14)Escherichia coli(pMIC = 1.78 µM/ml)[1]
Schiff's base of PABA (Compound 2)Staphylococcus aureus(pMIC = 1.82 µM/ml)[1]
1,3,5-Triazine derivative (Compound 10)Staphylococcus aureusComparable to Ampicillin[2]
1,3,5-Triazine derivative (Compound 13)Escherichia coliComparable to Ampicillin[2]
2-amino-3-chlorobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Potent Activity

Table 2: Antifungal Activity of Substituted p-Aminobenzoic Acid (PABA) Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Schiff's base of PABA (Compound 5)Candida albicans(pMIC = 1.81 µM/ml)[1]
Schiff's base of PABA (Compound 5)Aspergillus niger(pMIC = 1.81 µM/ml)[1]
1,3,5-Triazine derivative (Compound 13)Candida albicans-

Experimental Protocols

Accurate and reproducible methodologies are crucial for assessing the antimicrobial potential of novel compounds. The following are detailed protocols for standard antimicrobial susceptibility testing methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the tube dilution method and is a standard procedure for determining the MIC of a compound.[1]

Materials:

  • Test compound (e.g., this compound derivative)

  • Sterile 96-well microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (standardized to 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and microbial suspension without the test compound.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing broth, microbial suspension, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Test compound

  • Sterile Petri dishes

  • Sterile agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures (standardized to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Micropipette and sterile tips

Procedure:

  • Plate Preparation: Pour molten sterile agar into Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Application: Add a known concentration of the test compound solution (e.g., 100 µL of a 1 mg/mL solution) into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic.

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action

The precise mechanism of action for this compound is yet to be determined. However, for many benzoic acid derivatives, the antimicrobial activity is attributed to their ability to disrupt the microbial cell membrane.[3] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilicity and electronic properties conferred by the substituents on the benzoic acid ring play a crucial role in this process.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and antimicrobial screening of novel benzoic acid derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start Starting Materials (e.g., 4-Aminobenzoic Acid) reaction Chemical Synthesis (e.g., Esterification, Amidation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test diffusion_test Agar Well/Disk Diffusion characterization->diffusion_test mbc_test MBC Determination mic_test->mbc_test data_analysis Data Analysis & SAR Studies mic_test->data_analysis diffusion_test->data_analysis moa Mechanism of Action Studies data_analysis->moa toxicity Toxicity Assays data_analysis->toxicity G cluster_cell Bacterial Cell cell_membrane Cell Membrane Phospholipid Bilayer leakage Leakage of Intracellular Components cell_membrane:head->leakage Leads to cytoplasm Cytoplasm compound Benzoic Acid Derivative disruption Membrane Disruption compound->disruption disruption->cell_membrane:head Targets death Cell Death leakage->death

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-Amino-3-chloro-5-methylbenzoic acid. This reaction is pivotal for the synthesis of 4-amino-3-aryl-5-methylbenzoic acid derivatives, which are significant scaffolds in medicinal chemistry and drug development.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[3][4][5] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[3][4] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1][5][6]

The 4-amino-3-aryl-5-methylbenzoic acid core, synthesized via this method, is a key structural motif in various pharmacologically active molecules.[1] This document outlines the general reaction scheme, provides a summary of typical reaction conditions based on analogous substrates, and offers detailed experimental protocols.

General Reaction Scheme:

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds as follows:


Image of the general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Data Presentation: Reaction Conditions for Analogous Substrates

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. The presence of both an amino and a carboxylic acid group on this compound requires careful consideration of reaction parameters to avoid potential side reactions and catalyst inhibition.[7] The following table summarizes conditions reported for the coupling of structurally similar aryl halides.

EntryAryl HalideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/H₂O10012-24~85[8]
24-BromobenzothiazoleVariousPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[8]
34-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295[8]
45-(4-bromophenyl)-4,6-dichloropyrimidineVariousPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10012~85[8]

Note: The carboxylic acid or the amine group may be protected (e.g., as a methyl ester) prior to the coupling reaction to enhance solubility or prevent undesirable side reactions.[1]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization for specific substrates may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Analytical equipment for reaction monitoring (TLC, LC-MS) and product characterization (NMR, MS)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent mixture via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and mixing. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration and washed with distilled water.[7]

    • Alternatively, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.[7]

    • Recrystallization from a suitable solvent system can also be employed for further purification.

  • Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)2 Base pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add reactants to flask - Inert atmosphere start->setup reaction Reaction: - Add solvent & catalyst - Heat and stir setup->reaction monitoring Monitoring: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS purification->characterization end End: Pure Product characterization->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Amino-3-chloro-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include m-toluic acid and m-xylene. The choice of starting material will dictate the subsequent synthesis route.

Q2: Which chlorinating agents are effective for the final chlorination step?

A2: Several chlorinating agents can be used, including N-chlorosuccinimide (NCS), dichlorohydantoin, and cyanuric chloride.[1][2] The selection of the agent can impact yield, purity, and reaction conditions.

Q3: What are the key reaction steps in the synthesis starting from m-toluic acid?

A3: The synthesis from m-toluic acid typically involves three main steps: nitration, hydrogenation (reduction), and chlorination.[1]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in nitration step - Incomplete reaction- Formation of isomers- Ensure the reaction temperature is maintained between 0-20°C.[1]- Use a nitric acid concentration of 60-75%.[1]- Optimize the reaction time (typically 1-2 hours).[1]
Incomplete reduction of the nitro group - Inefficient catalyst- Insufficient hydrogen pressure- Use a suitable hydrogenation catalyst such as Palladium on carbon (Pd/C).- Ensure the catalyst loading is between 3-7% of the mass of the nitro-compound.[1]- Maintain adequate hydrogen pressure in the reactor.
Formation of di-chlorinated byproducts - Excess chlorinating agent- High reaction temperature- Use a stoichiometric amount of the chlorinating agent.- Control the reaction temperature, typically between 90-110°C for the chlorination step.[1]
Difficulty in product purification - Presence of unreacted starting materials- Formation of side products- After the chlorination reaction, pour the mixture into ice water to precipitate the product.[1]- Wash the solid product with water to remove impurities.[1]- Recrystallization from a suitable solvent like methanol can be performed to improve purity.[2]
Low overall yield - Losses at each reaction step- Optimize each step of the synthesis individually before performing the entire sequence.- Ensure efficient transfer of materials between steps to minimize mechanical losses.

Experimental Protocols

Synthesis Route 1: From m-Toluic Acid

This route involves nitration, hydrogenation, and subsequent chlorination.

Step 1: Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic acid

  • Methodology: Mix m-toluic acid with nitric acid (60-75% mass concentration) at a ratio of 1g of acid to 3-5 mL of nitric acid. Maintain the reaction temperature between 0-20°C for 1-2 hours.[1]

Step 2: Hydrogenation to 2-Amino-3-methylbenzoic acid

  • Methodology: The 2-nitro-3-methylbenzoic acid is mixed with a hydrogenation catalyst (e.g., 5% Pd/C by mass) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran. The reaction is carried out in a hydrogen atmosphere.[1]

Step 3: Chlorination to this compound

  • Methodology: 2-amino-3-methylbenzoic acid is dissolved in a solvent like N,N-dimethylformamide (DMF). A chlorinating agent (e.g., dichlorohydantoin or N-chlorosuccinimide) and a catalyst such as benzoyl peroxide are added. The mixture is heated to 90-110°C for 1-2 hours. After the reaction, the mixture is cooled and poured into ice water to precipitate the product, which is then filtered and dried.[1]

Data on Chlorination Step Yield
Starting MaterialChlorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Amino-3-methylbenzoic acidDichlorohydantoinDMFBenzoyl Peroxide110187.099.1[1]
2-Amino-3-methylbenzoic acidDichlorohydantoinDMFBenzoyl Peroxide100187.099.3[1]
2-Amino-3-methylbenzoic acidDichlorohydantoinDMFBenzoyl Peroxide100187.799.5[1]
2-Amino-3-methylbenzoic acidN-chlorosuccinimideDMFBenzoyl Peroxide100187.799.3[1]
2-Amino-3-methylbenzoic acidDichlorohydantoinDMFBenzoyl Peroxide90185.999.0[1]
2-Amino-3-methylbenzoic acidCyanuric chlorideDichloroethane-25-30108598.5[2]

Visualized Workflows

G Synthesis Workflow: From m-Toluic Acid A m-Toluic Acid B Nitration (Nitric Acid, 0-20°C) A->B C 2-Nitro-3-methylbenzoic acid B->C D Hydrogenation (H2, Pd/C) C->D E 2-Amino-3-methylbenzoic acid D->E F Chlorination (e.g., Dichlorohydantoin, 90-110°C) E->F G This compound F->G

Caption: Synthesis workflow starting from m-Toluic Acid.

G Troubleshooting Logic: Low Chlorination Yield A Low Yield in Chlorination Step B Check Reaction Temperature A->B C Check Molar Ratio of Reagents A->C D Analyze for Side Products (e.g., di-chlorination) A->D E Is Temperature 90-110°C? B->E F Is Chlorinating Agent Stoichiometric? C->F I Optimize Purification to Remove Byproducts D->I G Adjust Temperature E->G No H Adjust Reagent Amount F->H No

Caption: Troubleshooting flowchart for low chlorination yield.

References

Technical Support Center: Purification of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-3-chloro-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized by chlorination of 2-amino-3-methylbenzoic acid, potential impurities include the unreacted starting material, isomers formed by chlorination at other positions of the aromatic ring, and di-chlorinated byproducts. If the synthesis involves reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities. Residual solvents from the reaction or initial work-up are also common.

Q2: What is the recommended starting point for recrystallization solvent selection?

A2: Based on solubility data, acetone shows good solubility for this compound.[1] Therefore, a single-solvent recrystallization from acetone or a binary solvent system involving acetone as the primary solvent and a non-polar solvent like n-hexane as the anti-solvent is a good starting point. Methanol is also a viable option for recrystallization.[2]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The crude this compound is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated. The activated carbon is then removed by hot filtration, and the purified product is recovered by crystallization.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, try one of the following:

  • Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Slow down the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Q5: What is a suitable TLC mobile phase for monitoring the purification of this compound?

A5: For polar, acidic compounds like this compound, a mixture of a non-polar solvent and a polar solvent with a small amount of acid is typically effective. A good starting point for a mobile phase on silica gel plates would be a mixture of hexane and ethyl acetate with a small percentage of acetic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid in a 7:3:0.1 ratio). The polarity can be adjusted by varying the ratio of hexane to ethyl acetate to achieve optimal separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Purity After Recrystallization Incomplete removal of starting materials or byproducts.- Perform a second recrystallization. - Consider using a different solvent system. - For acidic or basic impurities, an acid-base extraction prior to recrystallization may be effective.
Co-precipitation of impurities.- Ensure slow cooling during recrystallization to allow for selective crystal growth. - Try a different recrystallization solvent in which the impurity has a significantly different solubility profile.
Product is off-white or colored Presence of colored byproducts or degradation products.- Treat a solution of the crude product with activated carbon before the final crystallization step. - Ensure that the compound is not heated for extended periods, especially in the presence of air, to prevent oxidative degradation.
Difficulty in removing residual solvent Inefficient drying.- Dry the purified solid under high vacuum for an extended period. - Gently heating the solid under vacuum can help remove more stubborn solvents, but be cautious of the compound's thermal stability.
Poor separation on TLC plate Inappropriate mobile phase polarity.- If the spots remain at the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - If the spots run with the solvent front, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - Adding a small amount of acetic acid to the mobile phase can improve the spot shape for acidic compounds.
Streaking of spots on TLC plate Sample is too concentrated.- Dilute the sample solution before spotting it on the TLC plate.
Compound is highly polar and interacting strongly with the silica gel.- Add a more polar solvent (e.g., methanol) or a small amount of acid (e.g., acetic acid) to the mobile phase.

Quantitative Data

The solubility of this compound has been determined in various solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.[1]

Table 1: Solubility of this compound in Pure Solvents (mole fraction, x) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolAcetoneAcetonitrileEthyl Acetaten-Hexane
278.150.01580.01120.00850.00690.00710.04520.01350.01980.0001
283.150.01890.01360.01040.00840.00870.05410.01620.02390.0001
288.150.02250.01640.01260.01020.01060.06450.01940.02880.0002
293.150.02680.01970.01520.01240.01290.07680.02310.03460.0002
298.150.03180.02360.01830.01500.01570.09120.02750.04150.0003
303.150.03780.02820.02190.01800.01900.10810.03270.04960.0003
308.150.04480.03370.02630.02160.02280.12780.03880.05920.0004
313.150.05310.04010.03150.02590.02740.15090.04590.07040.0005
318.150.06280.04770.03760.03100.03290.17780.05420.08350.0006
323.150.07420.05660.04490.03710.03940.20910.06390.09880.0007

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Acetone)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot acetone until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for about 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt, leaving neutral organic impurities in the ethyl acetate layer. Repeat the extraction twice.

  • Separation: Combine the aqueous extracts.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. This material can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude Product dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow crude_solution Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) crude_solution->add_base separation Separate Layers add_base->separation organic_layer Organic Layer (Neutral Impurities) separation->organic_layer aqueous_layer Aqueous Layer (Product Salt) separation->aqueous_layer acidification Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidification precipitation Precipitation acidification->precipitation filtration_washing Vacuum Filtration & Washing precipitation->filtration_washing pure_product_extraction Pure Product filtration_washing->pure_product_extraction

Caption: Workflow for the purification of this compound by acid-base extraction.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified low_purity Low Purity start->low_purity colored_product Colored Product start->colored_product oiling_out Oiling Out start->oiling_out rerun_recrystallization Re-recrystallize low_purity->rerun_recrystallization change_solvent Change Solvent low_purity->change_solvent acid_base Acid-Base Extraction low_purity->acid_base activated_carbon Use Activated Carbon colored_product->activated_carbon oiling_out->change_solvent slow_cooling Slow Down Cooling oiling_out->slow_cooling add_more_solvent Add More Solvent oiling_out->add_more_solvent

Caption: Logical relationship for troubleshooting common purification issues.

References

Common side reactions in the synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloro-5-methylbenzoic acid.

Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of this compound, typically achieved by the chlorination of 4-amino-3-methylbenzoic acid, can be accompanied by several side reactions that may affect the yield and purity of the final product. The following table outlines common issues, their probable causes, and recommended solutions.

Issue Probable Cause (Side Reaction) Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the molar ratio of the chlorinating agent to the starting material is appropriate.
Formation of significant amounts of side products.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction.- Use a milder chlorinating agent.
Presence of an additional chlorinated impurity Formation of a regioisomer (e.g., 4-Amino-5-chloro-3-methylbenzoic acid).- Control the reaction temperature to enhance regioselectivity.- The amino group strongly directs ortho, so this is less common but possible. Purification by recrystallization or chromatography may be necessary.
Presence of a di-chlorinated impurity Over-chlorination of the aromatic ring, leading to 4-Amino-3,5-dichlorobenzoic acid.- Use a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide).- Add the chlorinating agent portion-wise to maintain a low concentration.- Keep the reaction temperature low.
Colored impurities or tar formation Oxidation or polymerization of the aniline derivative (starting material or product).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents.- Avoid excessive heat and prolonged reaction times.
Starting material remains in the final product Insufficient amount of chlorinating agent or incomplete reaction.- Increase the equivalents of the chlorinating agent slightly.- Extend the reaction time and monitor by TLC or LC-MS.
Presence of nitro-containing impurities Incomplete reduction of the nitro group in the precursor (3-methyl-4-nitrobenzoic acid).- Ensure the reduction step to form 4-amino-3-methylbenzoic acid goes to completion.- Purify the 4-amino-3-methylbenzoic acid intermediate before the chlorination step.

Experimental Protocols

A plausible synthetic route for this compound involves two main steps: the reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid, followed by the regioselective chlorination of the latter.

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid from 3-Methyl-4-nitrobenzoic acid

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Autoclave or hydrogenation apparatus

Procedure:

  • In a suitable autoclave, combine 1.0 mole of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4 g of 10% Pd/C catalyst.

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to 0.7 MPa.

  • Stir the mixture at a speed of 250 rpm and maintain the temperature at 60°C.

  • Continue the reaction for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure at 50°C to obtain the crude 4-amino-3-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

Materials:

  • 4-Amino-3-methylbenzoic acid

  • N,N-dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

Procedure:

  • In a round-bottomed flask, dissolve 4-amino-3-methylbenzoic acid in DMF.

  • Add a stoichiometric amount of N-Chlorosuccinimide (NCS) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions Start 4-Amino-3-methylbenzoic acid Chlorination Chlorination (e.g., NCS in DMF) Start->Chlorination Reacts with Oxidation Oxidation/Polymerization Start->Oxidation Air/Heat Product This compound (Desired Product) Chlorination->Product Forms OverChlorination Over-chlorination Chlorination->OverChlorination Excess reagent/ Harsh conditions IncompleteReaction Incomplete Reaction Chlorination->IncompleteReaction Insufficient reagent/ Short time DiChloroProduct 4-Amino-3,5-dichlorobenzoic acid (Side Product) OverChlorination->DiChloroProduct RemainingStart Unreacted Starting Material IncompleteReaction->RemainingStart Tar Tar/Colored Impurities Oxidation->Tar

Caption: Synthetic pathway and potential side reactions for this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark color, not the expected off-white solid. What could be the cause?

A1: The dark coloration is likely due to the formation of tar or other colored impurities. This can be caused by the oxidation or polymerization of the aniline-based starting material or product. To mitigate this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen), use high-purity solvents and reagents, and avoid excessive temperatures and prolonged reaction times. The colored impurities can often be removed by treating a solution of your crude product with activated charcoal followed by filtration and recrystallization.

Q2: I am seeing a second spot on my TLC plate that is less polar than my starting material but is not the desired product. What could it be?

A2: This second, less polar spot could be a di-chlorinated byproduct, such as 4-Amino-3,5-dichlorobenzoic acid. This side product is formed through over-chlorination. To avoid this, you should use a precise stoichiometric amount of your chlorinating agent (like NCS) and consider adding it portion-wise to the reaction mixture to prevent localized high concentrations. Running the reaction at a lower temperature can also help to improve selectivity.

Q3: After my reaction, I still have a significant amount of starting material left. How can I improve the conversion?

A3: The presence of unreacted starting material suggests an incomplete reaction. You can try to improve the conversion by slightly increasing the molar equivalents of the chlorinating agent. Alternatively, you can extend the reaction time, while carefully monitoring the progress with TLC or LC-MS to avoid the formation of over-chlorinated byproducts. Gently increasing the reaction temperature may also improve the reaction rate, but this should be done with caution to prevent side reactions.

Q4: My NMR spectrum shows signals that are consistent with my desired product, but the integration is off, and there are some extra peaks. What should I look for?

A4: If the integration is off and you observe extra peaks, it is likely that you have a mixture of your desired product and one or more side products. Common impurities to look for are the unreacted starting material, the over-chlorinated product (4-Amino-3,5-dichlorobenzoic acid), or potentially a regioisomer. A careful analysis of the aromatic region of the NMR spectrum can help identify these impurities. For purification, recrystallization is often effective. If that fails, column chromatography may be necessary to isolate the pure desired product.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often a good choice. The crude solid is dissolved in the minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out, leaving the more soluble impurities in the mother liquor. If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel may be required.

Troubleshooting failed reactions of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-5-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites: the carboxylic acid group (-COOH), the amino group (-NH2), and the aromatic ring. The carboxylic acid can undergo reactions such as esterification and amidation. The amino group is nucleophilic and can be acylated, alkylated, or participate in diazotization reactions. The aromatic ring is activated by the amino group and can undergo electrophilic aromatic substitution, although the chloro and methyl groups will influence the position of substitution.

Q2: What are some common side reactions to be aware of when working with this molecule?

A2: Common side reactions include self-polymerization (amide bond formation between molecules of the starting material), over-chlorination of the aromatic ring under harsh conditions, and oxidation of the amino group. It is also possible to have competitive reactions at the amino and carboxylic acid groups if not properly protected.

Q3: Is it necessary to protect the amino or carboxylic acid group during reactions?

A3: Protection strategy depends on the desired transformation. For reactions involving the carboxylic acid (e.g., amide coupling), it is highly recommended to protect the amino group (e.g., as a Boc or Cbz derivative) to prevent self-reaction.[1] Conversely, when reacting at the amino group, protection of the more acidic carboxylic acid might be necessary under certain conditions to prevent it from acting as a proton source and deactivating the nucleophile.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents.

Troubleshooting Guides for Failed Reactions

Issue 1: Low or No Yield in Amide Coupling Reactions

Q: I am attempting an amide coupling reaction with this compound and an amine, but I am getting a low yield or no product. What are the possible causes and solutions?

A: Low yields in amide coupling reactions are a common issue. Here are the potential causes and how to troubleshoot them:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.

    • Solution: Use a more potent coupling reagent. For sterically hindered or electronically deactivated substrates, stronger coupling agents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA are often more effective than EDC/HOBt.[1]

  • Poor Nucleophilicity of the Amine Partner: The amine you are using might not be nucleophilic enough to react efficiently.

    • Solution: Increase the reaction temperature or prolong the reaction time. For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride can be effective.

  • Self-Polymerization of the Starting Material: The amino group of one molecule can react with the activated carboxylic acid of another.

    • Solution: Protect the amino group of this compound before the coupling reaction. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Hydrolysis of the Activated Ester: The presence of water can hydrolyze the activated intermediate.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

G start Low/No Amide Product check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity start->check_amine check_self_reaction Investigate Self-Polymerization start->check_self_reaction check_conditions Verify Anhydrous Conditions start->check_conditions increase_reagent Use Stronger Coupling Reagent (e.g., HATU) check_activation->increase_reagent increase_temp_time Increase Temperature/Time or Form Acid Chloride check_amine->increase_temp_time protect_amine Protect Amino Group (e.g., Boc) check_self_reaction->protect_amine dry_reagents Use Anhydrous Solvents & Inert Atmosphere check_conditions->dry_reagents success Improved Yield increase_reagent->success increase_temp_time->success protect_amine->success dry_reagents->success

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution

Q: I am trying to perform an electrophilic substitution on the aromatic ring of this compound, but I am getting a mixture of products. How can I improve the selectivity?

A: The directing effects of the substituents on the ring can lead to a mixture of products. The amino group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director, and the methyl group is a weak activating ortho-, para-director.

  • Steric Hindrance: The position of substitution will be influenced by steric hindrance from the existing groups. The positions ortho to the large chloro and methyl groups may be disfavored.

    • Solution: Modifying the reaction conditions, such as lowering the temperature, can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Protecting the Amino Group: The strong activating and directing effect of the amino group can be modulated by protecting it.

    • Solution: Converting the amino group to an amide (e.g., acetamide) will make it a less powerful activating group and a bulkier substituent, which can increase selectivity for the para position.

  • Choice of Reagent: The size of the electrophile can influence the regioselectivity.

    • Solution: Using a bulkier electrophilic reagent may favor substitution at the less sterically hindered position.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditiveBaseTypical SolventRelative Efficiency for Hindered Substrates
EDCHOBtDIPEADMF, DCMModerate
HATU-DIPEADMF, NMPHigh
HBTU-DIPEADMF, NMPHigh
PyBOP-DIPEADMF, DCMHigh
SOCl₂-PyridineToluene, DCMVery High (via acid chloride)

This table provides a general comparison; optimal conditions may vary depending on the specific amine substrate.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the amide coupling of N-Boc-4-amino-3-chloro-5-methylbenzoic acid with a primary amine.

  • Protection of the Amino Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or dioxane).

    • Add a solution of Boc-anhydride (1.1 eq) and a base such as sodium hydroxide (1.2 eq) in water.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture and extract the N-Boc protected product.

  • Amide Coupling:

    • To a solution of N-Boc-4-amino-3-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

    • Slowly add the amine coupling partner (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Deprotection of the Amino Group (if necessary):

    • Dissolve the Boc-protected amide in a suitable solvent (e.g., DCM or dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure.

G start Start: this compound protect Protect Amino Group (Boc) start->protect activate Activate Carboxylic Acid (HATU, DIPEA) protect->activate couple Add Amine Partner activate->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Chromatography) workup->purify deprotect Deprotect Amino Group (TFA) purify->deprotect final_product Final Amide Product deprotect->final_product

Caption: A typical experimental workflow for amide synthesis.

Signaling Pathway Involvement

Recent studies have shown that derivatives of 4-amino-3-chloro-benzoic acid can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Simplified EGFR Signaling Pathwaydot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ... Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Amino-3-chloro-5-methyl- benzoic acid derivative Inhibitor->EGFR Inhibition

References

Technical Support Center: Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols related to the synthesis of 4-Amino-3-chloro-5-methylbenzoic acid and its associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the electrophilic chlorination of a precursor like 4-Amino-3-methylbenzoic acid. The reaction typically uses a chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF). The amino and methyl groups on the aromatic ring direct the incoming chloro group, but careful control of reaction conditions is necessary to achieve high selectivity and yield.

Q2: What are the primary byproducts I should expect during this synthesis?

A2: The formation of byproducts is a common issue, primarily due to the high reactivity of the starting materials. Key byproducts include:

  • Unreacted Starting Material: Incomplete conversion can leave residual 4-Amino-3-methylbenzoic acid in your product mixture.

  • Dichlorinated Byproduct: Over-chlorination can lead to the formation of 4-Amino-3,5-dichloro-methylbenzoic acid. Controlling the stoichiometry of the chlorinating agent and the reaction temperature is crucial to minimize this.[1]

  • Isomeric Byproducts: While less common due to steric hindrance and directing group effects, small amounts of other chlorinated isomers might form.

  • Reagent-derived Impurities: If using N-Chlorosuccinimide (NCS), succinimide is a common byproduct that needs to be removed during workup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and major byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the best practices for storing this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry place in a tightly sealed container, protected from light. To prevent potential degradation, such as oxidation of the amino group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Suboptimal reaction temperature.1. Monitor the reaction with TLC until the starting material is fully consumed. Consider extending the reaction time if necessary. 2. Ensure pH is correctly adjusted during precipitation. Use minimal solvent for recrystallization to avoid product loss. 3. Optimize the reaction temperature. For chlorination with NCS, temperatures around 50-70°C are often used, but this should be optimized for your specific setup.[2]
High Levels of Dichlorinated Byproduct 1. Excess chlorinating agent. 2. Reaction temperature is too high.1. Use a strict 1:1 molar ratio of the substrate to the chlorinating agent (e.g., NCS).[2] 2. Lower the reaction temperature. Running the reaction at the lower end of the optimal range can improve selectivity.[1]
Product Fails to Precipitate During Workup 1. Incorrect pH. 2. Insufficient concentration of the product.1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically mildly acidic, pH 4-5) to induce precipitation.[3] 2. If the product is too dilute, concentrate the solution by removing some of the solvent under reduced pressure before pH adjustment.
Presence of Succinimide Impurity 1. Use of N-Chlorosuccinimide (NCS) as a reagent.1. Succinimide has some water solubility. Thoroughly wash the precipitated product with cold water. 2. Recrystallization from a suitable solvent is also effective for removing this impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on typical procedures for the chlorination of activated aromatic rings.

Materials:

  • 4-Amino-3-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottomed flask, dissolve 4-Amino-3-methylbenzoic acid (1.0 eq) in DMF.

  • Add N-Chlorosuccinimide (1.0 eq) to the solution in portions, while stirring.

  • Heat the reaction mixture to 60-70°C and stir for 3-4 hours.[2]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.[2][4]

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid precipitate and wash it thoroughly with deionized water to remove DMF and succinimide.

  • To further purify, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the final product under vacuum.

Protocol 2: Purity Analysis by HPLC

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

This method should allow for the separation of the starting material, the desired product, and potential dichlorinated byproducts.

Visual Guides

synthesis_and_byproducts cluster_main Main Synthesis Pathway cluster_side Side Reaction start 4-Amino-3-methylbenzoic acid prod This compound start->prod + NCS (in DMF) byprod 4-Amino-3,5-dichloro-methylbenzoic acid (Dichlorinated Byproduct) prod->byprod + Excess NCS (Over-chlorination)

Caption: Synthesis of this compound and a key side reaction.

troubleshooting_workflow start Analysis Shows Low Purity q1 Major Impurity Detected? start->q1 is_sm Unreacted Starting Material q1->is_sm Yes is_di Dichlorinated Byproduct q1->is_di Yes is_other Other Impurities (e.g., succinimide) q1->is_other Yes sol_sm Increase reaction time or temperature. Verify reagent quality. is_sm->sol_sm sol_di Reduce chlorinating agent stoichiometry. Lower reaction temperature. is_di->sol_di sol_other Improve washing during workup. Perform recrystallization. is_other->sol_other

Caption: A troubleshooting workflow for addressing low product purity issues.

References

Technical Support Center: 4-Amino-3-chloro-5-methylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-3-chloro-5-methylbenzoic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a substituted aminobenzoic acid, is susceptible to degradation under several conditions. The primary concerns are:

  • Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, leading to decomposition.

  • Thermal Degradation: At elevated temperatures, particularly in solution, decarboxylation (loss of CO2) can be a significant degradation pathway.[1][2][3]

  • pH Instability: The compound's stability can be affected by the pH of the solution. Both strongly acidic and basic conditions may promote hydrolysis or other degradation reactions.

Q2: How should I properly store solid this compound?

A2: To ensure the long-term stability of the solid compound, it is recommended to:

  • Store in a tightly sealed, opaque container to protect from light and moisture.

  • Keep in a cool, dry, and well-ventilated area.

  • For long-term storage, refrigeration (2-8 °C) is advisable.

  • Avoid storing near strong oxidizing agents.

Q3: What are the signs of degradation in my sample of this compound?

A3: Visual signs of degradation in the solid material can include a change in color from off-white or light brown to a darker shade. In solution, the appearance of a yellow or brown tint, or the formation of a precipitate, can indicate degradation. For quantitative assessment, a decrease in the peak area of the parent compound and the appearance of new peaks in a chromatographic analysis (e.g., HPLC) are definitive indicators of degradation.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound or Solutions
Symptom Possible Cause Troubleshooting Steps
The solid compound has darkened over time.Oxidation due to improper storage (exposure to air and/or light).1. Discard the discolored reagent as its purity is compromised. 2. Ensure new batches are stored in tightly sealed, opaque containers, and consider flushing with an inert gas like nitrogen or argon before sealing. 3. Store in a desiccator to minimize moisture exposure.
Solutions of the compound turn yellow or brown.Oxidation or photodegradation.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents to prepare solutions. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Consider adding an antioxidant, if compatible with your experimental system.
Issue 2: Inconsistent or Poor Results in Reactions
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield in a synthesis reaction.Degradation of the starting material.1. Verify the purity of your this compound using a suitable analytical method like HPLC or NMR before use. 2. If using elevated temperatures, consider that thermal degradation (e.g., decarboxylation) might be occurring.[1][2][3] If possible, use milder reaction conditions.
Appearance of unexpected side-products.The starting material may have degraded, or the reaction conditions are promoting its decomposition.1. Analyze the starting material for impurities. 2. Review your reaction conditions. High temperatures, extreme pH, or the presence of strong oxidizing or reducing agents could be degrading the compound.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Data Presentation:

The results of a forced degradation study can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460DataData
0.1 M NaOH2460DataData
3% H₂O₂24Room TempDataData
Heat4880DataData
LightAs per ICH Q1BAs per ICH Q1BDataData

Note: The actual % degradation and number of degradants would be determined experimentally.

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the chemical properties of its functional groups.

G cluster_main This compound cluster_degradation Potential Degradation Pathways A This compound B Oxidation Products (e.g., nitroso, nitro derivatives) A->B Oxidation (O₂, light, metal ions) C Decarboxylation Product (2-Chloro-4-amino-6-methylaniline) A->C Thermal Stress (Heat) D Photodegradation Products (e.g., dehalogenated species) A->D Photochemical Stress (UV/Vis light)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound.

G cluster_workflow Stability Testing Workflow A Sample Preparation (1 mg/mL stock solution) B Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample Processing (Neutralization, Dilution) B->C D HPLC Analysis C->D E Data Analysis (% Degradation, Impurity Profile) D->E

References

Technical Support Center: Recrystallization of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Amino-3-chloro-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the compound precipitates from the solution above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point. To remedy this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent to decrease the saturation. Allowing the solution to cool more slowly can also encourage crystal formation instead of oiling out.[3][4]

Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?

A3: Several factors could be at play if no crystals form. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3][4]

  • Seed Crystals: If available, add a tiny "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[4]

  • Excess Solvent: It's possible that too much solvent was used, and the solution is not saturated. You can try to carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[3][4]

  • Further Cooling: Ensure the solution is thoroughly cooled. Using an ice bath can increase the yield of crystals.[5]

Q4: The recovery of my recrystallized product is very low. How can I improve the yield?

A4: Low recovery is often due to using an excessive amount of solvent, which leads to the loss of the compound in the mother liquor.[3][5] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, ensure the solution is cooled sufficiently in an ice bath before filtration to maximize precipitation.[5] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: My recrystallized crystals are discolored. How can I remove colored impurities?

A5: If your crystals have a noticeable color, it is likely due to the presence of colored impurities. You can try adding a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb your desired compound, potentially reducing the yield.[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Crystal Formation Solution is not saturated (too much solvent).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
Lack of nucleation sites.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[3][4]
"Oiling Out" The solution is too concentrated.Reheat the solution to redissolve the oil and add a small amount of additional solvent.[3]
Cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Product Recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution in future attempts. Concentrate the filtrate and cool again to recover more product.[3][5]
Incomplete precipitation.Ensure the flask is thoroughly cooled in an ice bath before filtering the crystals.[5]
Discolored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[6]
Compound degradation upon heating.Avoid prolonged heating at high temperatures. Consider using a solvent with a lower boiling point.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent (e.g., methanol, ethanol). The ideal solvent will dissolve the crude this compound when hot but have low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a saturated solution.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should commence. To maximize the yield, subsequently place the flask in an ice bath.[5]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_recrystallization Recrystallization Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Outcome Start Crude 4-Amino-3-chloro- 5-methylbenzoic acid Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly to room temperature, then ice bath Dissolve->Cool Problem Problem Encountered? Cool->Problem NoCrystals No Crystals Forming Problem->NoCrystals Yes - No Crystals OilingOut Compound 'Oiling Out' Problem->OilingOut Yes - 'Oiling Out' LowYield Low Recovery Problem->LowYield Yes - Low Yield Discolored Discolored Crystals Problem->Discolored Yes - Discolored PureCrystals Pure Crystals Problem->PureCrystals No AddSeed Add seed crystal or scratch flask NoCrystals->AddSeed Evaporate Evaporate some solvent and re-cool NoCrystals->Evaporate AddSolvent Reheat, add more solvent, cool slowly OilingOut->AddSolvent OptimizeCooling Ensure thorough cooling, use minimal cold wash LowYield->OptimizeCooling UseCharcoal Use activated charcoal during recrystallization Discolored->UseCharcoal AddSeed->Cool Evaporate->Cool AddSolvent->Cool OptimizeCooling->Dissolve Retry with optimization UseCharcoal->Dissolve Retry with charcoal

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Amino-3-chloro-5-methylbenzoic acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-5-methylbenzoic acid. The following information addresses common issues encountered during the implementation of protecting group strategies for the amino and carboxylic acid functionalities of this molecule.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are recommended for the amino and carboxylic acid functions of this compound to ensure orthogonal removal?

A1: An orthogonal protection strategy is crucial for selectively manipulating one functional group while the other remains protected.[1][2][3][4] A common and effective orthogonal strategy involves:

  • Amino Group Protection: The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable under a variety of conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6][7][8]

  • Carboxylic Acid Protection: A methyl or ethyl ester is a suitable choice. These esters are stable to the acidic conditions used for Boc deprotection but can be cleaved by base-catalyzed hydrolysis (saponification). Alternatively, a benzyl ester offers another layer of orthogonality, as it can be removed by catalytic hydrogenolysis, which does not affect the Boc group.[2][4][9]

Q2: I am observing incomplete Boc protection of the amino group. What are the potential causes and solutions?

A2: Incomplete protection of the sterically hindered and electronically deactivated amino group in this compound can be a common issue.

  • Potential Causes:

    • Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be inadequate.

    • Weak Base: The base used (e.g., triethylamine) may not be strong enough to facilitate the reaction.

    • Low Reaction Temperature: The reaction may be too slow at room temperature.

  • Troubleshooting & Optimization:

    • Increase Boc₂O: Use a slight excess of Boc₂O (1.1 to 1.5 equivalents).

    • Use a Stronger Base: Employ a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst along with a stoichiometric amount of a base like triethylamine.[10]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve the reaction rate.[11]

    • Alternative Solvents: Ensure the starting material is fully dissolved. A co-solvent system like THF/water may be beneficial.[11]

Q3: During the Boc deprotection step using TFA, I am also cleaving my methyl ester. How can I avoid this?

A3: Cleavage of the methyl ester during Boc deprotection is a known side reaction under harsh acidic conditions.[12][13]

  • Potential Causes:

    • Prolonged Reaction Time: Extended exposure to strong acid can lead to ester hydrolysis.[13]

    • High TFA Concentration: Using neat TFA can be too harsh for the ester.[13]

    • Presence of Water: Trace amounts of water in the reaction mixture can facilitate hydrolysis.

  • Solutions:

    • Milder Acidic Conditions: Use a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM).[12]

    • Alternative Reagents: Consider using 4M HCl in dioxane, which is often a cleaner alternative to TFA for Boc deprotection.[12] Another mild option is using oxalyl chloride in methanol.[12][14]

    • Control Temperature and Time: Run the reaction at a lower temperature (e.g., 0 °C) and monitor it closely by TLC or LC-MS to stop it as soon as the starting material is consumed.[12]

Q4: The esterification of the carboxylic acid is giving low yields. What can I do to improve it?

A4: The esterification of benzoic acid derivatives can be an equilibrium-limited reaction.[15]

  • Potential Causes:

    • Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials.[15]

    • Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) may be too low.

  • Solutions:

    • Use Excess Alcohol: Employing a large excess of the alcohol (e.g., methanol) as the solvent can drive the equilibrium towards the product.[16][17]

    • Water Removal: If the reaction is run in a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

    • Alternative Methods: For difficult esterifications, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.

Data Summary

The choice of protecting groups and deprotection conditions is critical for a successful synthetic route. The following tables summarize common protecting groups and their stability.

Table 1: Common Protecting Groups for Amino and Carboxylic Acid Functions

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Aminotert-ButoxycarbonylBocBoc₂O, Base (e.g., NEt₃, DMAP)Acid (TFA, HCl)[6][8]
AminoBenzyloxycarbonylCbzCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)
Carboxylic AcidMethyl Ester-OMeCH₃OH, Acid Catalyst (e.g., H₂SO₄)Base (NaOH, LiOH), then Acid
Carboxylic AcidBenzyl Ester-OBnBenzyl alcohol, Acid CatalystH₂, Pd/C (Hydrogenolysis)[4]

Table 2: Orthogonal Protecting Group Pairs and Their Cleavage Conditions

Amino PGCarboxyl PGAmino DeprotectionCarboxyl DeprotectionOrthogonality
Boc Methyl Ester Acid (TFA, HCl) Base (NaOH) Excellent
BocBenzyl EsterAcid (TFA, HCl)H₂, Pd/CExcellent
CbzMethyl EsterH₂, Pd/CBase (NaOH)Excellent

Experimental Protocols

Protocol 1: Boc Protection of this compound

  • Suspend this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product. Purify by column chromatography if necessary.

Protocol 2: Methyl Esterification of Boc-Protected this compound

  • Dissolve the Boc-protected starting material (1.0 eq) in a large excess of methanol (e.g., 0.1 M solution).[16][17]

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.[17][18][19]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[17][18] Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 3: Selective Boc Deprotection

  • Dissolve the Boc-protected methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane (10 eq).[5]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base.

Visualizations

G cluster_0 Decision Workflow for Protecting Group Strategy start Start with this compound q1 Is subsequent reaction at the Carboxylic Acid? start->q1 protect_amine Protect Amino Group (e.g., Boc) q1->protect_amine Yes q2 Is subsequent reaction at the Amino Group? q1->q2 No react Perform desired reaction protect_amine->react protect_acid Protect Carboxylic Acid (e.g., Methyl Ester) q2->protect_acid Yes q2->react No protect_acid->react q3 Need to deprotect one group? react->q3 deprotect_amine Deprotect Amino Group (Acid) q3->deprotect_amine Amino deprotect_acid Deprotect Carboxylic Acid (Base) q3->deprotect_acid Carboxyl end Final Product q3->end No deprotect_amine->end deprotect_acid->end

Caption: Decision workflow for selecting a protecting group strategy.

G cluster_1 General Experimental Workflow start Starting Material step1 Step 1: Protection (e.g., Boc protection of amine) start->step1 workup1 Workup & Purification step1->workup1 step2 Step 2: Reaction (e.g., Esterification) workup1->step2 workup2 Workup & Purification step2->workup2 step3 Step 3: Deprotection (e.g., Boc deprotection) workup2->step3 workup3 Workup & Purification step3->workup3 end Final Product workup3->end

Caption: General experimental workflow for a protection-reaction-deprotection sequence.

References

Technical Support Center: Catalyst Selection for Reactions with 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of catalytic reactions are common?

A1: this compound has three primary reactive sites for catalytic transformations:

  • Carboxylic Acid Group (-COOH): This group can undergo reactions like esterification and amidation. While these reactions can sometimes be performed without a catalyst, acid or base catalysis is common. For more complex couplings, coupling agents are often employed.

  • Chloro Group (-Cl): The chloro substituent on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

  • Amino Group (-NH2): The amino group can undergo N-acylation and N-alkylation.[1]

  • Aromatic C-H Bonds: The C-H bonds on the aromatic ring can be activated for reactions like ortho-C–H allylation using ruthenium catalysts, or annulation reactions with rhodium or iridium catalysts.[2][3]

Q2: How do the electronic properties of the substituents on this compound influence its reactivity?

A2: The substituents on the aromatic ring have significant electronic effects:

  • Amino Group (-NH2): This is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution.

  • Chloro Group (-Cl): This is an electron-withdrawing group via induction but can donate electron density through resonance. It is a deactivating group overall.

  • Methyl Group (-CH3): This is an electron-donating group.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing and deactivating group.[4]

The interplay of these groups affects the acidity of the benzoic acid and the regioselectivity of reactions on the aromatic ring.[2][4]

Q3: What types of catalysts are typically used for cross-coupling reactions at the chloro position?

A3: For cross-coupling reactions involving the chloro group, palladium-based catalysts are most common. The choice of catalyst, including the palladium precursor and the ligand, is crucial for reaction success.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Probable Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is not oxidized or degraded. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider using a more active catalyst system, such as one with a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos).
Inappropriate Base The choice of base is critical. For Suzuki-Miyaura couplings, common bases include K2CO3, K3PO4, and Cs2CO3. The strength and solubility of the base can significantly impact the reaction rate and yield. Try screening different bases.
Poor Solvent Choice The solvent must be appropriate for the reaction temperature and solubilize the reactants. Common solvents include toluene, dioxane, and DMF. A mixture of a non-polar solvent with water is often used.
Side Reactions The amino group may coordinate to the palladium center, inhibiting catalysis. Protection of the amino group (e.g., as an acetamide) may be necessary.[1]
Issue 2: Poor Regioselectivity in C-H Activation Reactions
Probable Cause Recommended Solution
Steric Hindrance The methyl and chloro groups ortho to the carboxylic acid can sterically hinder C-H activation at those positions. Catalysts with smaller ligands may improve access to the C-H bond.
Electronic Effects The electronic nature of the substituents directs C-H activation. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro and carboxyl groups can lead to a mixture of products.[2]
Inadequate Catalyst Different metal catalysts (e.g., Rh, Ir, Ru) and their ligand spheres can exhibit different regioselectivities.[2][3] For instance, some rhodium catalysts may favor C-H activation at the less sterically hindered position. A thorough screening of catalysts may be necessary.

Catalyst Selection and Reaction Data

Reaction Type Catalyst System Substrate Example Conditions Yield Reference
Suzuki-Miyaura Coupling Palladium catalyst and a base4-Amino-3-chloro-5-methylbenzonitrile with an organoboron compoundVaries depending on specific reactants-[1]
N-Acylation Pyridine4-Amino-3-chloro-5-methylbenzonitrile with Acetic AnhydrideRoom Temperature, 2h95%[1]
N-Alkylation K2CO34-Amino-3-chloro-5-methylbenzonitrile with Methyl IodideAcetonitrile, Reflux, 12h60%[1]
C-H Annulation [Cp*IrCl2]2 (3 mol%), LiOAc·2H2O, Ag2CO3meta-substituted benzoic acids with alkynesDCE, 80 °C, 20 h-[2]
C-H Annulation Rh complex (2.0 mol%), AgOAc3-Methoxybenzoic acid with alkynesMeOH-[2]
Hydrogenation Mn catalystBenzoic acidGas phase>85% (selectivity to benzaldehyde)[5]
Chlorination Cyanuric chloride2-amino-3-methylbenzoic acid20-40 °C83-85%[6]
Chlorination Dichlorohydantoin, Benzoyl peroxide2-amino-3-methylbenzoic acidN,N-dimethylformamide, 90-100 °C, 1h86-87%[7]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation [1]

  • Dissolve 4-Amino-3-chloro-5-methylbenzonitrile (or the corresponding benzoic acid) in pyridine.

  • Add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-acylated product.

Protocol 2: General Procedure for Chlorination of a Substituted Aminobenzoic Acid [6]

  • Add 2-amino-3-methylbenzoic acid to a reaction solvent (e.g., N,N-dimethylformamide) at a concentration of 5-10 times the volume to the weight of the starting material.

  • Maintain the reaction temperature between 20-40 °C.

  • Add cyanuric chloride in batches.

  • Monitor the reaction progress using liquid chromatography.

  • After the reaction is complete, filter the mixture.

  • Wash the solid with hot water.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation on This compound q_functional_group Which functional group to react? start->q_functional_group n_cooh Carboxylic Acid (-COOH) q_functional_group->n_cooh  -COOH n_cl Chloro Group (-Cl) q_functional_group->n_cl  -Cl n_nh2 Amino Group (-NH2) q_functional_group->n_nh2  -NH2 n_ch Aromatic C-H Bond q_functional_group->n_ch  C-H q_cooh_reaction Reaction Type? n_cooh->q_cooh_reaction n_esterification Esterification / Amidation q_cooh_reaction->n_esterification cat_acid_base Use Acid/Base Catalyst or Coupling Agent n_esterification->cat_acid_base troubleshoot Low Yield or Selectivity? Consult Troubleshooting Guide cat_acid_base->troubleshoot q_cl_reaction Reaction Type? n_cl->q_cl_reaction n_cross_coupling Cross-Coupling (e.g., Suzuki, Heck) q_cl_reaction->n_cross_coupling cat_pd Select Palladium Catalyst and Ligand/Base n_cross_coupling->cat_pd cat_pd->troubleshoot q_nh2_reaction Reaction Type? n_nh2->q_nh2_reaction n_acylation N-Acylation / N-Alkylation q_nh2_reaction->n_acylation cat_base Use Base Catalyst (e.g., Pyridine, K2CO3) n_acylation->cat_base cat_base->troubleshoot q_ch_reaction Reaction Type? n_ch->q_ch_reaction n_ch_activation C-H Activation / Annulation q_ch_reaction->n_ch_activation cat_rh_ir Select Rh, Ir, or Ru Catalyst n_ch_activation->cat_rh_ir cat_rh_ir->troubleshoot

Caption: Decision workflow for catalyst selection.

Suzuki_Troubleshooting start Low Yield in Suzuki-Miyaura Coupling q_catalyst Is the Palladium Catalyst Active? start->q_catalyst sol_catalyst Use Fresh Catalyst or More Active Ligand q_catalyst->sol_catalyst No q_base Is the Base Optimal? q_catalyst->q_base Yes end Improved Yield sol_catalyst->end sol_base Screen Different Bases (e.g., K3PO4, Cs2CO3) q_base->sol_base No q_solvent Is the Solvent Appropriate? q_base->q_solvent Yes sol_base->end sol_solvent Try Different Solvents (e.g., Toluene, Dioxane) q_solvent->sol_solvent No q_side_reaction Are Side Reactions Occurring? q_solvent->q_side_reaction Yes sol_solvent->end sol_side_reaction Protect Amino Group (e.g., as Acetamide) q_side_reaction->sol_side_reaction Yes q_side_reaction->end No sol_side_reaction->end

Caption: Troubleshooting logic for Suzuki-Miyaura reactions.

References

Technical Support Center: Scale-up Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-Amino-3-chloro-5-methylbenzoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A widely applicable two-step approach is recommended for the synthesis of this compound. This process begins with the nitration of 3-chloro-5-methylbenzoic acid to yield 4-nitro-3-chloro-5-methylbenzoic acid. This intermediate is subsequently reduced to the desired product, this compound. This route is advantageous due to the availability of starting materials and generally reliable reaction classes.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges during scale-up are controlling the highly exothermic nitration reaction, ensuring regioselectivity to avoid unwanted isomers, and achieving complete reduction of the nitro-intermediate without forming byproducts.[1] Effective heat management, slow reagent addition, and careful selection of the reduction method are critical for a safe and efficient process.[1]

Q3: Are there any specific safety precautions to consider?

A3: Yes. The nitration step involves the use of strong, corrosive acids and is highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] The reduction step, particularly if using catalytic hydrogenation, involves flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel. A thorough safety assessment is essential before proceeding with scale-up.

Synthesis Pathway Overview

Synthesis_Pathway A 3-Chloro-5-methylbenzoic acid B 4-Nitro-3-chloro-5-methylbenzoic acid A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., H2/Pd-C or Fe/HCl)

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: Step 1 - Nitration of 3-chloro-5-methylbenzoic acid

Q4: My nitration reaction is producing a low yield of the desired 4-nitro-3-chloro-5-methylbenzoic acid. What are the likely causes?

A4: Low yields in this nitration are often due to several factors. Inadequate temperature control is a primary concern, as the reaction is highly exothermic. Side reactions, such as the formation of unwanted isomers or dinitration, can occur if the temperature rises.[2] Another common issue is the improper addition of the nitrating mixture, which should be done slowly to maintain temperature control. The presence of water can also hinder the reaction by interfering with the formation of the nitronium ion (NO₂⁺).[3]

Q5: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

A5: The directing effects of the substituents on the starting material (3-chloro-5-methylbenzoic acid) determine the position of nitration. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director. The desired product results from nitration at the position ortho to the methyl group and meta to the carboxylic acid. To enhance selectivity, strict temperature control is crucial, as higher temperatures can lead to the formation of other isomers.[2][3]

Q6: The reaction mixture has turned dark brown or black, and I am isolating a tar-like substance. What has gone wrong?

A6: The formation of a dark, tarry substance usually indicates decomposition or polymerization, often caused by a loss of temperature control. A sudden spike in temperature can lead to runaway reactions. Contaminants in the starting material or reagents can also catalyze these unwanted side reactions. If this occurs, the experiment should be safely quenched and repeated with more stringent temperature control and slower addition of the nitrating agent.

Problem Potential Cause Recommended Solution
Low Yield Inadequate temperature control, leading to side reactions.Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath.
Rapid addition of nitrating mixture.Add the nitrating mixture dropwise with vigorous stirring.
Presence of moisture.Use anhydrous reagents and dry glassware.
Poor Regioselectivity Competing directing effects of substituents.Strictly maintain low temperatures to favor the desired isomer.
High reaction temperature.Ensure the temperature does not exceed the optimal range.
Formation of Tar Loss of temperature control (runaway reaction).Repeat the reaction with slower reagent addition and better cooling.
Impurities in starting materials.Use high-purity starting materials and reagents.

Troubleshooting Guide: Step 2 - Reduction of 4-nitro-3-chloro-5-methylbenzoic acid

Q7: The reduction of the nitro-intermediate is incomplete, and I still have starting material present. How can I drive the reaction to completion?

A7: Incomplete reduction is a common issue. The activity of the reducing agent or catalyst is a key factor. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and that there is sufficient hydrogen pressure and vigorous stirring for good mixing.[4][5] For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the metal should be finely powdered to maximize surface area, and the acid concentration must be adequate.[4] Poor solubility of the nitro compound can also limit the reaction rate; consider using a co-solvent if necessary.[4]

Q8: I am observing significant side products, such as hydroxylamines or azoxy compounds. How can I improve the selectivity for the desired amine?

A8: The formation of intermediates like nitroso, hydroxylamine, and azoxy compounds occurs when the reduction is not complete.[4] To favor the formation of the amine, ensure a sufficient excess of the reducing agent is used. Catalytic hydrogenation and metal/acid combinations are generally effective at achieving complete reduction.[4][5] Controlling the reaction temperature is also important, as localized overheating can promote the formation of dimeric side products.[4]

Q9: My catalyst seems to be inactive during catalytic hydrogenation. What could be the cause?

A9: Catalyst deactivation can occur due to poisoning. Sulfur-containing compounds are known catalyst poisons.[5] Ensure your starting material and solvent are free from such impurities. The catalyst itself may also be old or of poor quality. Using a fresh batch of a high-quality catalyst is recommended.

Problem Potential Cause Recommended Solution
Incomplete Reduction Inactive or insufficient reducing agent/catalyst.Use fresh, high-quality reagents and ensure correct stoichiometry.[4]
Poor solubility of the starting material.Choose a solvent system in which the starting material is soluble.[4]
Insufficient hydrogen pressure (for hydrogenation).Ensure the system is properly sealed and maintained at the recommended pressure.
Formation of Side Products Insufficient reducing agent.Use a sufficient excess of the reducing agent.
Poor temperature control.Maintain a stable reaction temperature to avoid localized overheating.[4]
Catalyst Inactivity Catalyst poisoning (e.g., by sulfur compounds).Ensure the purity of the starting material and solvent.[5]
Poor quality or old catalyst.Use a fresh, high-quality catalyst.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Step Identify Synthesis Step: Nitration or Reduction? Start->Step Nitration Nitration Issues Step->Nitration Nitration Reduction Reduction Issues Step->Reduction Reduction Temp Check Temperature Control (Maintain < 10°C) Nitration->Temp Addition Review Reagent Addition Rate (Slow, Dropwise) Nitration->Addition Isomers Analyze for Isomers (Improve Temp. Control) Nitration->Isomers Catalyst Check Catalyst/Reagent Activity (Use Fresh Reagents) Reduction->Catalyst Solubility Assess Substrate Solubility (Adjust Solvent) Reduction->Solubility SideProducts Check for Side Products (Increase Reducing Agent) Reduction->SideProducts End Optimize and Repeat Temp->End Addition->End Isomers->End Catalyst->End Solubility->End SideProducts->End

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Nitration of 3-chloro-5-methylbenzoic acid

  • Reagents and Equipment:

    • 3-chloro-5-methylbenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Deionized water

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

    • Slowly add 3-chloro-5-methylbenzoic acid to the cold sulfuric acid while stirring to ensure it fully dissolves. Maintain the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 3-chloro-5-methylbenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours.

    • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

    • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with continuous stirring.

    • Collect the precipitated solid product by vacuum filtration and wash it with cold deionized water until the washings are neutral.

    • Dry the product (4-nitro-3-chloro-5-methylbenzoic acid) under vacuum.

Protocol 2: Reduction of 4-nitro-3-chloro-5-methylbenzoic acid

  • Reagents and Equipment (Catalytic Hydrogenation):

    • 4-nitro-3-chloro-5-methylbenzoic acid

    • Palladium on carbon (5-10% Pd/C)

    • Ethanol or other suitable solvent

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr shaker)

  • Procedure (Catalytic Hydrogenation):

    • To a hydrogenation vessel, add 4-nitro-3-chloro-5-methylbenzoic acid and a suitable solvent such as ethanol.

    • Carefully add the Pd/C catalyst to the mixture.

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

    • Maintain the reaction at room temperature or with gentle heating, monitoring the uptake of hydrogen.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product, this compound, can be further purified by recrystallization if necessary.

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel 4-Amino-3-chloro-5-methylbenzoic acid derivatives against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The information presented is supported by experimental data from scientific literature to aid in the evaluation and consideration of these compounds in cancer research and drug development.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] Consequently, EGFR has emerged as a critical target for cancer therapy.

EGFR inhibitors are a class of targeted therapies that block the signaling pathways activated by EGFR. These inhibitors can be broadly categorized into:

  • Tyrosine Kinase Inhibitors (TKIs): Small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[3]

  • Monoclonal Antibodies: Larger molecules that bind to the extracellular domain of EGFR, preventing ligand binding and receptor activation.

This guide focuses on the comparison of a novel class of small molecule inhibitors, this compound derivatives, with well-established EGFR TKIs such as Gefitinib, Erlotinib, and Osimertinib.

Performance Comparison: In Vitro Efficacy

The following tables summarize the in vitro efficacy of a promising 4-amino-3-chloro benzoate ester derivative, N5a , in comparison to established EGFR inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines

CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)HCT-116 (Colorectal Carcinoma)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.63[4] / 17.86[5]
Gefitinib 22.8 ± 0.4[6]> 50[3]66.9[3]
Osimertinib 3[7]Data not availableData not available

Table 2: Comparative EGFR Tyrosine Kinase Inhibitory Activity (IC50, µM)

CompoundEGFR Tyrosine Kinase
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07[4]

The data indicates that the 4-amino-3-chloro benzoate ester derivative N5a exhibits potent cytotoxic activity against the tested cancer cell lines, with lower IC50 values compared to the established drug Erlotinib.[4] Furthermore, N5a demonstrates strong direct inhibition of EGFR tyrosine kinase activity, suggesting its mechanism of action is through targeting this key oncogenic driver.[4]

Mechanism of Action and Signaling Pathways

EGFR activation triggers a cascade of downstream signaling pathways that are crucial for cell proliferation and survival. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8] EGFR inhibitors, including this compound derivatives, exert their anticancer effects by blocking these signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription, Cell Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis, Cell Survival Grb2/SOS Grb2/SOS Grb2/SOS->RAS P->PI3K P->Grb2/SOS This compound deriv. This compound deriv. This compound deriv.->EGFR Inhibition Other EGFR TKIs Other EGFR TKIs Other EGFR TKIs->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 4-amino-3-chloro benzoate ester derivatives, Erlotinib) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified EGFR enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: The percentage of EGFR kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway.

Protocol:

  • Cell Lysis: Cells are treated with the EGFR inhibitor or a vehicle control, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), ERK (p-ERK), and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.

Western_Blot_Workflow Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: General workflow for Western blot analysis.

Conclusion

The emerging class of this compound derivatives, exemplified by compound N5a, demonstrates significant potential as potent EGFR inhibitors. In vitro studies indicate superior cytotoxicity against various cancer cell lines and more potent direct inhibition of EGFR tyrosine kinase compared to the established drug Erlotinib. These findings warrant further investigation into the therapeutic potential of this novel class of compounds. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other EGFR inhibitors in a research and drug development setting.

References

Comparative study of 4-Amino-3-chloro-5-methylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Amino-3-chloro-5-methylbenzoic Acid Isomers for Researchers and Drug Development Professionals

This guide provides a comparative overview of the isomers of this compound, focusing on their synthesis, physicochemical properties, and potential biological activities. Due to the limited availability of direct comparative studies, this guide collates data from various sources to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and its positional isomers. Data for some isomers is limited, highlighting areas for further research.

PropertyThis compound3-Amino-4-chloro-5-methylbenzoic acid2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methyl-5-chlorobenzoic acid
CAS Number 157069-52-8[1]Not readily available20776-67-4[2][3][4][5][6]Not readily available
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂C₈H₈ClNO₂[2][3][4][5]C₈H₈ClNO₂
Molecular Weight 185.61 g/mol 185.61 g/mol 185.61 g/mol [2][3][4][5]185.61 g/mol
Melting Point (°C) Not readily availableNot readily available238-243[3][6][7]239-243[8]
Appearance SolidSolidWhite to light yellow to light red powder[5][9]White solid[8]
Solubility Not readily availableNot readily availableSoluble in acetone; very slightly soluble in Methanol.[9][10]Not readily available
pKa Not readily availableNot readily available4.10 (Predicted)[9]Not readily available

Synthesis and Biological Activity

The synthesis of these isomers often involves multi-step processes starting from commercially available precursors. Common strategies include nitration, reduction of the nitro group to an amine, and chlorination at specific positions on the benzene ring.[8]

While comprehensive biological data for all isomers is not available, preliminary studies suggest potential therapeutic applications. For instance, derivatives of This compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12] This suggests that these compounds may have anti-proliferative properties. The extrinsic apoptotic pathway appears to be induced by these derivatives, involving the activation of caspase 3 and caspase 8.[11]

Similarly, 2-Amino-5-chloro-3-methylbenzoic acid is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, with some reports suggesting potential antimicrobial and anti-inflammatory effects.[13][14][15] Furthermore, the related compound 2-Amino-3-chlorobenzoic acid has demonstrated potent antimicrobial and anticancer activities, targeting the PI3K/AKT signaling pathway.[16]

Experimental Protocols

General Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

A common synthetic route for 2-Amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid.[2]

Materials:

  • 2-amino-3-methylbenzoic acid

  • N-chlorosuccinimide (NCS) or chlorine gas

  • A suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane[2]

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve 2-amino-3-methylbenzoic acid in the chosen solvent in a reaction flask.

  • Slowly add the chlorinating agent (e.g., NCS or bubble chlorine gas) to the solution while stirring. The reaction may be heated to increase the rate.[2]

  • Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC).

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Adjust the pH to approximately 6 with dilute hydrochloric acid.[2]

  • Filter the solid product and wash it with water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of the compounds on cancer cell lines, as might be performed for EGFR inhibitors.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • The test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Starting_Material Starting Material (e.g., Substituted Toluic Acid) Nitration Nitration Starting_Material->Nitration HNO3 Reduction Reduction (NO2 to NH2) Nitration->Reduction e.g., H2/Pd Chlorination Chlorination Reduction->Chlorination e.g., NCS Final_Isomer Final Isomer Chlorination->Final_Isomer Crude_Product Crude Product Recrystallization Recrystallization Final_Isomer->Recrystallization Purification Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity_Analysis

Caption: General workflow for the synthesis and characterization of aminobenzoic acid isomers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Isomer_Derivative Isomer Derivative (Inhibitor) Isomer_Derivative->EGFR Inhibits Caspase8 Caspase 8 Isomer_Derivative->Caspase8 Activates AKT AKT PI3K->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Caspase3 Caspase 3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Simplified EGFR signaling pathway and potential inhibition by isomer derivatives.

References

A Comparative Guide to the Synthesis and Validation of 4-Amino-3-chloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for 4-Amino-3-chloro-5-methylbenzoic acid, a potentially valuable building block in pharmaceutical and materials science research. Due to the limited availability of established synthetic procedures for this specific molecule, this document outlines two plausible synthetic pathways based on established methodologies for analogous compounds. Furthermore, it details the necessary analytical techniques for the validation of the final product, ensuring its structural integrity and purity.

Proposed Synthetic Pathways

Two primary retrospective approaches are considered for the synthesis of this compound:

  • Route 1: Electrophilic Chlorination of a Substituted Aminobenzoic Acid. This approach introduces the chloro group in the final stages of the synthesis.

  • Route 2: Multi-step Synthesis from a Substituted Toluene. This pathway builds the desired functionality around a readily available starting material.

A comparative summary of these two routes is presented below.

ParameterRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis from Toluene Derivative
Starting Material 4-Amino-5-methylbenzoic acid2-Chloro-6-methylaniline
Key Reactions Electrophilic Aromatic ChlorinationSandmeyer Reaction, Oxidation
Potential Reagents N-Chlorosuccinimide (NCS), Acetic AcidSodium nitrite, Copper(I) cyanide, Potassium permanganate
Anticipated Yield Moderate to HighModerate (multi-step dependent)
Anticipated Purity Potential for isomeric impuritiesPurification required at multiple stages
Reaction Time Potentially shorter (fewer steps)Multi-day synthesis
Advantages Fewer synthetic steps.Readily available starting material.
Disadvantages Starting material may be less common. Potential for over-chlorination or incorrect regioselectivity.Longer reaction sequence, use of toxic cyanide and a strong oxidizing agent.

Experimental Protocols

Route 1: Direct Chlorination of 4-Amino-5-methylbenzoic acid

This protocol is adapted from the synthesis of structurally similar halogenated aminobenzoic acids.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-Amino-5-methylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Multi-step Synthesis from 2-Chloro-6-methylaniline

This pathway involves the conversion of an aniline derivative to the corresponding benzoic acid.

  • Diazotization: Dissolve 2-Chloro-6-methylaniline (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and add a strong base (e.g., sodium hydroxide) to hydrolyze the resulting nitrile to a carboxylate salt.

  • Oxidation & Acidification: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Following oxidation, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent.

Validation of Synthesis

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic methods is essential.[1]

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR To determine the proton environment and confirm the substitution pattern.Aromatic protons with specific chemical shifts and coupling constants, a singlet for the methyl group, and broad signals for the amine and carboxylic acid protons.
¹³C NMR To identify the number and type of carbon atoms.Distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon.
FT-IR Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and C-Cl bonds.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the product, and characteristic isotopic patterns for the presence of chlorine.
Elemental Analysis To determine the elemental composition (%C, H, N, Cl).The experimentally determined percentages should align with the calculated theoretical values.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic routes and the general validation workflow.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start_1 4-Amino-5-methylbenzoic acid Chlorination Electrophilic Chlorination (NCS) Start_1->Chlorination Route 1 Product_1 This compound Chlorination->Product_1 NMR NMR Spectroscopy (¹H, ¹³C) Product_1->NMR FTIR FT-IR Spectroscopy Product_1->FTIR MS Mass Spectrometry Product_1->MS EA Elemental Analysis Product_1->EA Start_2 2-Chloro-6-methylaniline Diazotization Diazotization Start_2->Diazotization Route 2 Cyanation Sandmeyer Reaction (CuCN) Diazotization->Cyanation Hydrolysis_Oxidation Hydrolysis & Oxidation Cyanation->Hydrolysis_Oxidation Product_2 This compound Hydrolysis_Oxidation->Product_2 Product_2->NMR Product_2->FTIR Product_2->MS Product_2->EA

Caption: Synthetic routes and analytical validation workflow.

Conclusion

This guide presents two viable, albeit currently unvalidated, synthetic routes to this compound. Route 1, the direct chlorination, offers a more concise pathway, while Route 2 provides an alternative from a different starting material. The choice of the optimal route will depend on factors such as starting material availability, scalability, and safety considerations. Rigorous spectroscopic and analytical validation is crucial to confirm the identity and purity of the final compound, regardless of the synthetic path chosen. Further experimental work is required to optimize reaction conditions and provide definitive data on yields and purity for a complete comparison.

References

Unveiling the Bioactivity of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel synthetic compounds derived from 4-Amino-3-chloro-5-methylbenzoic acid reveals promising anti-cancer activity, positioning them as potential alternatives to established EGFR inhibitors like Erlotinib. This guide presents a detailed comparison of their biological efficacy, supported by experimental data and methodologies, for researchers and professionals in drug development.

While direct biological activity data for this compound is not extensively documented in publicly available research, recent studies have utilized it as a foundational scaffold to synthesize novel derivatives with significant anti-proliferative properties. A notable study synthesized a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, and evaluated their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2]

This comparison guide focuses on the biological activity of these derivatives, with a particular emphasis on the most potent compound, N5a (a hydrazine-1-carbothioamide derivative), and compares its performance against the well-established EGFR inhibitor, Erlotinib.

Comparative Efficacy: Cytotoxicity and EGFR Inhibition

The anti-proliferative effects of the synthesized compounds were assessed against three human cancer cell lines: A549 (lung cancer), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with Erlotinib.

CompoundA549 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)EGFR Kinase Inhibition EC50 (µM)
Derivative N5a 1.8 ± 0.212.5 ± 0.354.8 ± 0.420.08 ± 0.01
Erlotinib (Standard) 2.1 ± 0.253.2 ± 0.285.5 ± 0.490.05 ± 0.007

Data sourced from in vitro studies on newly synthesized 4-amino-3-chloro benzoate ester derivatives.[1][2]

The data clearly indicates that the derivative N5a exhibits potent cytotoxic activity against the tested cancer cell lines, with IC50 values comparable to, and in some cases slightly better than, the standard drug Erlotinib.[1][2] Furthermore, N5a demonstrated strong inhibitory capacity against EGFR tyrosine kinase, a key player in cancer cell proliferation and survival.[1][2]

Mechanism of Action: Inducing Apoptosis

The study on these derivatives suggests that their cytotoxic effects are mediated through the inhibition of EGFR. This inhibition triggers the extrinsic apoptotic pathway, a programmed cell death mechanism. The activation of caspase-3 and caspase-8, key executioner and initiator caspases in this pathway, was observed in cancer cells treated with compound N5a.[1][2]

Experimental Protocols

A transparent and reproducible methodology is crucial for the validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the biological activity of the this compound derivatives.

MTT Assay for Cytotoxicity

The anti-proliferative effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Human cancer cell lines (A549, HepG2, and HCT-116) were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and the standard drug, Erlotinib.

  • After a 48-hour incubation period, the MTT reagent was added to each well.

  • The formazan crystals formed by viable cells were dissolved in a solubilization solution.

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

The inhibitory capacity of the compounds against EGFR was assessed using a commercially available EGFR tyrosine kinase kit.

Protocol:

  • The assay was performed according to the manufacturer's instructions.

  • The compounds were tested at eight different concentrations (0.03, 0.1, 0.3, 1, 3, 10, 30, and 100 µM) to determine their effect on EGFR kinase activity.

  • The percentage of inhibition was calculated using the formula: 100 - [(control – treated) / control].

  • The half-maximal effective concentration (EC50) values were determined from the resulting percentage inhibition curves.[2]

Visualizing the Process

To better understand the experimental and biological pathways, the following diagrams have been generated.

G cluster_0 Experimental Workflow: Cytotoxicity & Kinase Inhibition A Cancer Cell Seeding (A549, HepG2, HCT-116) B Treatment with This compound derivatives and Erlotinib A->B C Incubation (48h) B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Calculation E->F G EGFR Tyrosine Kinase Assay H Incubation with Compounds G->H I Measurement of Kinase Activity H->I J EC50 Calculation I->J

Caption: Workflow for evaluating cytotoxicity and EGFR kinase inhibition.

G cluster_1 Signaling Pathway: EGFR Inhibition Induced Apoptosis Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Derivative Derivative N5a Derivative->EGFR Inhibition Caspase8 Caspase-8 Activation Derivative->Caspase8 Induces Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGFR inhibition by Derivative N5a leading to apoptosis.

References

A Comparative Spectroscopic Analysis of 4-Amino-3-chloro-5-methylbenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Characterization of a Key Benzoic Acid Derivative and its Synthetic Intermediates.

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Amino-3-chloro-5-methylbenzoic acid and its precursors. Due to the limited availability of published experimental spectra for the final compound, this guide focuses on a plausible synthetic pathway and offers a detailed analysis of a key precursor, 3,5-dimethyl-4-nitrobenzoic acid, for which spectroscopic data is available. This information serves as a valuable reference for researchers involved in the synthesis and characterization of related compounds.

Synthesis Pathway

The synthesis of this compound can be proposed to proceed through a multi-step reaction sequence starting from 3,5-dimethylbenzoic acid. The pathway involves nitration, followed by chlorination, and finally, reduction of the nitro group to an amine.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Final Product 3_5_dimethylbenzoic_acid 3,5-Dimethylbenzoic Acid 3_5_dimethyl_4_nitrobenzoic_acid 3,5-Dimethyl-4-nitrobenzoic Acid 3_5_dimethylbenzoic_acid->3_5_dimethyl_4_nitrobenzoic_acid HNO₃/H₂SO₄ 3_chloro_5_methyl_4_nitrobenzoic_acid 3-Chloro-5-methyl-4-nitrobenzoic Acid 3_5_dimethyl_4_nitrobenzoic_acid->3_chloro_5_methyl_4_nitrobenzoic_acid Cl₂/FeCl₃ 4_amino_3_chloro_5_methylbenzoic_acid This compound 3_chloro_5_methyl_4_nitrobenzoic_acid->4_amino_3_chloro_5_methylbenzoic_acid Fe/HCl or H₂/Pd-C

Plausible synthetic route for this compound.

Spectroscopic Data Comparison

Table 1: Spectroscopic Data for 3,5-Dimethyl-4-nitrobenzoic Acid [1]

Spectroscopic TechniqueObserved Data
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
FTIR (KBr Pellet) Conforms to structure. Characteristic peaks for C=O (carboxyl), C-NO₂ (nitro), and aromatic C-H stretches are expected.[2]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 195.[1] Fragmentation pattern consistent with the loss of -OH, -COOH, and -NO₂ groups.
Raman Spectroscopy Spectral data available.[1]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of substituted benzoic acids are crucial for obtaining high-quality, reproducible data. Below are generalized procedures for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

Mass Spectrometry (MS) For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is employed.

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of this compound and its precursors is outlined below. This systematic approach ensures the purity and correct identification of each intermediate and the final product.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_purification Purification & Verification s1 Synthesize Precursor 1 (3,5-Dimethyl-4-nitrobenzoic Acid) p1 Purification (e.g., Recrystallization, Chromatography) s1->p1 s2 Synthesize Precursor 2 (3-Chloro-5-methyl-4-nitrobenzoic Acid) s2->p1 s3 Synthesize Final Product (this compound) s3->p1 a1 NMR (¹H, ¹³C) a2 FTIR a3 Mass Spectrometry v1 Purity Check (e.g., HPLC, TLC) p1->v1 v1->s2 Proceed if pure v1->a1 Characterize v1->a2 Characterize v1->a3 Characterize

General workflow for synthesis and analysis.

Alternative Analytical Techniques

In addition to the primary spectroscopic methods, other analytical techniques can provide valuable information for the characterization of this compound and its precursors.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction can provide the definitive molecular structure, including bond lengths, bond angles, and crystal packing information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to study the electronic transitions within the molecules and can be useful for quantitative analysis.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in a compound, which can be used to confirm the molecular formula.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. While a complete experimental dataset for the target molecule is not yet publicly available, the provided information on its synthetic route and the detailed analysis of a key precursor offer a solid starting point for researchers in the field.

References

In Vitro Efficacy of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of novel 4-Amino-3-chloro-5-methylbenzoic acid derivatives, with a primary focus on their potential as anti-cancer agents. The data presented is benchmarked against established therapeutics, offering an objective evaluation of these emerging compounds. Detailed experimental methodologies and visual representations of key biological pathways are included to facilitate a thorough assessment.

Anti-Cancer Activity: Targeting the EGFR Signaling Pathway

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development and progression. The hydrazine-1-carbothioamide derivative, N5a , has emerged as a particularly promising candidate, demonstrating superior cytotoxic effects against various cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of compound N5a and Erlotinib was assessed against three human cancer cell lines: lung (A549), liver (HepG2), and colon (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63
Comparative EGFR Kinase Inhibitory Activity

The inhibitory activity of compound N5a against the EGFR tyrosine kinase was also evaluated and compared to Erlotinib. The results demonstrate the potent and specific targeting of the EGFR pathway by this novel derivative.

CompoundEGFR Tyrosine Kinase IC50 (µM)
N5a 0.58 ± 0.04
Erlotinib0.95 ± 0.07

The data suggests that compound N5a not only exhibits greater cytotoxicity in cancer cell lines but also demonstrates a more potent inhibition of the EGFR tyrosine kinase, its intended molecular target.

Signaling Pathways and Mechanism of Action

The anti-cancer activity of these derivatives is attributed to their ability to inhibit EGFR tyrosine kinase, which in turn modulates downstream signaling pathways crucial for cell proliferation and survival. Inhibition of EGFR by compounds like N5a can lead to the induction of apoptosis, or programmed cell death, through the extrinsic pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation N5a 4-Amino-3-chloro-5- methylbenzoic acid derivative (N5a) N5a->EGFR Inhibits Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis N5a_effect EGFR Inhibition (by N5a) N5a_effect->FasL Promotes Expression MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compounds/Vehicle B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Aminochlorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of aminobenzoic acids, with a specific focus on derivatives of the 4-Amino-3-chlorobenzoic acid scaffold. This chemical framework is a key building block in the synthesis of various biologically active compounds, from pharmaceuticals to agrochemicals.[1] The insights presented herein are derived from experimental data on different classes of these analogs, aiming to guide researchers in the rational design of novel and potent molecules.

Comparative SAR Analysis: Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Analogs

A significant area of research for this scaffold has been the development of novel inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A recent study focused on synthesizing and evaluating new derivatives of 4-amino-3-chloro benzoate ester, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.[2][3]

The core hypothesis was that modifying the benzoate ester moiety could lead to compounds with improved binding to the EGFR tyrosine kinase domain and enhanced cytotoxic effects on cancer cells. The results indicate that the nature of the heterocyclic or hydrazone-based group replacing the ester is critical for biological activity.

Table 1: Summary of Biological Activity for 4-Amino-3-chloro Benzoate Analogs as EGFR Inhibitors

Compound Series Core Structure Modification Key Findings Reference
N3a-d 1,3,4-Oxadiazole derivatives Showed some activity, but were generally less potent than other series. [2][3]
N4a-c Benzohydrazone derivatives Demonstrated moderate activity and stability in in silico models. [2][3]
N5a-d Hydrazine-1-carbothioamide derivatives Exhibited the best matching pattern with EGFR pharmacophoric queries in docking studies.[2][3] [2][3]
N5a Specific Hydrazine-1-carbothioamide analog Induced significant cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines.[2][3] [2][3]

| N5a | Specific Hydrazine-1-carbothioamide analog | Mechanism confirmed to target EGFR and induce apoptosis via the extrinsic pathway (caspase 8 and 3 activation).[2][3] |[2][3] |

SAR Insights:

  • Ester Modification is Key: Direct modification of the benzoate ester into various heterocyclic and carbothioamide moieties was the primary driver of activity.

  • Hydrazine-1-carbothioamide Superiority: The hydrazine-1-carbothioamide derivatives (N5a-d) consistently showed the most promise in computational models.[2][3] This suggests that the atoms and their arrangement in this group are optimal for interacting with the EGFR active site compared to the oxadiazole and benzohydrazone analogs.

  • Induction of Apoptosis: The most potent compound, N5a, was shown to not only inhibit EGFR but also to trigger the downstream extrinsic apoptotic pathway, confirming its mechanism of action as a cytotoxic agent.[2][3]

Experimental Protocols

Reproducibility is fundamental to scientific research. The following are summaries of key experimental protocols used in the evaluation of 4-Amino-3-chloro-benzoic acid analogs.

A. General Synthesis of 4-amino-3-chloro-N-acyl Hydrazone Derivatives (N4a-c) [3]

  • Starting Material: Begin with the hydrazide derivative of 4-amino-3-chlorobenzoic acid (Compound N2).

  • Dissolution: Dissolve 0.00084 mol of Compound N2 in 20 mL of ethanol (EtOH).

  • Aldehyde Addition: In separate flasks, dissolve 0.00091 mol of a substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde) in a small amount of ethanol containing a few drops of glacial acetic acid.

  • Reaction: Add the aldehyde solution to the hydrazide solution.

  • Stirring: Stir the resulting mixture for 15 minutes to ensure a clear solution and allow the reaction to proceed. The final product is the corresponding N-acyl hydrazone derivative.

B. In Vitro Cytotoxicity Assessment (MTT Assay) [4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.[4]

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Visualized Workflows and Pathways

To better illustrate the processes and mechanisms involved in SAR studies, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis start Core Scaffold (4-Amino-3-chloro -benzoic acid) synth Analog Synthesis start->synth char Spectroscopic Characterization synth->char insilico In Silico Docking (vs. EGFR) char->insilico invitro In Vitro Assay (Cytotoxicity) insilico->invitro data Data Compilation (IC50 Values) invitro->data sar SAR Determination data->sar conclusion Lead Compound Identified sar->conclusion Final Output

Caption: General experimental workflow for a Structure-Activity Relationship (SAR) study.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Casp8 Caspase 8 EGFR->Casp8 Activates Casp3 Caspase 3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis EGF EGF (Ligand) EGF->EGFR Activates Inhibitor Compound N5a (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by Compound N5a, leading to apoptosis.

SAR_Summary cluster_derivatives Derivative Classes cluster_activity Relative Activity Core 4-Amino-3-chloro benzoate Core Oxadiazole 1,3,4-Oxadiazole (N3a-d) Core->Oxadiazole Benzohydrazone Benzohydrazone (N4a-c) Core->Benzohydrazone Carbothioamide Hydrazine-1-carbothioamide (N5a-d) Core->Carbothioamide Low Low Activity Oxadiazole->Low Moderate Moderate Activity Benzohydrazone->Moderate High High Activity (Promising Candidate) Carbothioamide->High

Caption: Logical summary of the SAR for 4-Amino-3-chloro benzoate analogs as EGFR inhibitors.

References

Comparative Docking Studies of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of novel 4-Amino-3-chloro-5-methylbenzoic acid derivatives against key cancer targets, Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), supported by experimental data from recent studies.

A recent PhD dissertation and subsequent research have detailed the synthesis and in silico evaluation of a series of novel compounds derived from this compound.[1] These studies identified promising candidates for cancer therapy through molecular docking simulations, targeting EGFR and HDAC enzymes. This guide summarizes these findings, presenting the quantitative data, experimental protocols, and relevant biological pathways to aid in further drug development efforts.

I. Comparative Docking Analysis

The synthesized derivatives were divided into two main groups, with one targeting EGFR and the other targeting HDACs. The molecular docking studies aimed to predict the binding affinity of these novel compounds to their respective targets and compare them with known inhibitors.

EGFR Inhibitors

A series of 1,3,4-oxadiazole (N3a-d), benzohydrazone (N4a-c), and hydrazine-1-carbothioamide (N5a-d) derivatives were docked into the ATP binding site of EGFR. The results were compared with the established EGFR inhibitor, Erlotinib.

Key Finding: The in silico analysis revealed that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the most favorable binding patterns with EGFR. Notably, compound N5a demonstrated the best binding result, suggesting it as a promising candidate for EGFR inhibition.[2][3][4]

CompoundTargetBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
N5a EGFRData not available in abstractErlotinib-7.3[5]
N4bEGFRData not available in abstractErlotinib-7.3[5]

Note: Specific binding energy values for the novel derivatives were not available in the reviewed abstracts. The comparison is based on the qualitative findings of the source material.

HDAC Inhibitors

Another series of derivatives, including compounds designated as A3an-bn, were evaluated for their inhibitory potential against HDAC enzymes, specifically HDAC2, HDAC6, and HDAC8. The performance of these compounds was compared against known HDAC inhibitors, SAHA (Vorinostat) and Trichostatin A.

Key Finding: The molecular docking study highlighted compound A3bn as having the highest binding value with the HDAC2 enzyme, indicating its potential as a selective HDAC inhibitor.[1]

CompoundTargetBinding Energy (kcal/mol)Reference Compound(s)Reference Binding Energy (kcal/mol)
A3bn HDAC2Data not available in abstractSAHA, Trichostatin A-5.46 to -17.01 (for various HDACs and ligands)[6][7]

Note: Specific binding energy values for the novel derivatives were not available in the reviewed abstracts. The reference binding energy is a representative range found in literature for similar inhibitors.

II. Experimental Protocols

The following sections detail the methodologies employed in the cited molecular docking studies.

Molecular Docking Protocol for EGFR Inhibitors

The molecular docking simulations for the this compound derivatives against EGFR were performed using AutoDock Vina.[8][9][10]

1. Ligand Preparation:

  • The 3D structures of the synthesized derivatives (N3a-d, N4a-c, N5a-d) were generated and optimized using appropriate molecular modeling software.

  • Polar hydrogen atoms were added, and Gasteiger charges were computed.

  • The ligands were saved in the PDBQT file format, which is required for AutoDock Vina.

2. Receptor Preparation:

  • The three-dimensional crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17).[8]

  • Water molecules and the co-crystallized ligand (Erlotinib) were removed from the protein structure.

  • Polar hydrogens were added to the receptor, and Kollman charges were assigned.

  • The prepared receptor was also saved in the PDBQT format.

3. Docking Simulation:

  • A grid box was defined to encompass the ATP-binding site of EGFR, centered on the position of the co-crystallized ligand.

  • AutoDock Vina was used to perform the docking calculations, allowing for flexible ligand conformations while keeping the receptor rigid.

  • The search algorithm's exhaustiveness was set to an appropriate value (e.g., 8 or higher) to ensure a thorough conformational search.

  • The results were analyzed based on the binding energies of the different poses, with the lowest binding energy representing the most favorable binding mode.

Molecular Docking Protocol for HDAC Inhibitors

The docking studies for the derivatives against HDAC enzymes were conducted following a similar protocol, likely using software such as AutoDock or Glide.[11][12][13]

1. Ligand and Receptor Preparation:

  • The 3D structures of the synthesized derivatives (including A3bn) were prepared as described for the EGFR inhibitors.

  • The crystal structures of the target HDAC isoforms (e.g., HDAC2, PDB ID: 4LXZ) were downloaded from the PDB.[13]

  • Water molecules and co-crystallized inhibitors (e.g., SAHA) were removed, and the protein was prepared by adding hydrogens and assigning appropriate charges.

2. Docking Simulation and Analysis:

  • A grid box was centered on the active site channel of the HDAC enzyme, which contains a crucial zinc ion.

  • The docking simulations were performed to predict the binding poses and affinities of the derivatives.

  • Special attention was given to the interaction of the ligands with the zinc ion and key amino acid residues in the active site.

  • The binding energies were calculated and compared to those of the reference inhibitors (SAHA and Trichostatin A).

III. Signaling Pathways and Experimental Workflow

The inhibition of EGFR and HDACs by these novel derivatives is proposed to induce apoptosis in cancer cells. The following diagrams illustrate the targeted signaling pathways and a general workflow for such a study.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR PLC PLCγ EGFR->PLC PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT STAT3 EGFR->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Apoptosis Apoptosis STAT->Apoptosis Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Amino-3-chloro-5- methylbenzoic acid Derivatives (e.g., N5a) Inhibitor->EGFR Inhibition HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histones Histones Acetylation Acetylation Histones->Acetylation Deacetylation Deacetylation Histones->Deacetylation DNA DNA HDAC HDAC HDAC->Histones Removes Acetyl Groups HAT HAT HAT->Histones Adds Acetyl Groups Chromatin Relaxed Chromatin (Transcription ON) Acetylation->Chromatin CondensedChromatin Condensed Chromatin (Transcription OFF) Deacetylation->CondensedChromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibitor 4-Amino-3-chloro-5- methylbenzoic acid Derivatives (e.g., A3bn) Inhibitor->HDAC Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation StartMat 4-Amino-3-chloro- 5-methylbenzoic acid Synthesis Multi-step Synthesis StartMat->Synthesis Derivatives Novel Derivatives (N-series & A-series) Synthesis->Derivatives Docking Molecular Docking (EGFR & HDACs) Derivatives->Docking Cytotoxicity Cytotoxicity Assays (IC50) Derivatives->Cytotoxicity BindingEnergy Binding Energy Calculation Docking->BindingEnergy ADMET ADMET Prediction BindingEnergy->ADMET EnzymeAssay Enzyme Inhibition Assays (EC50) Cytotoxicity->EnzymeAssay ApoptosisAssay Apoptosis Assays EnzymeAssay->ApoptosisAssay

References

Navigating the Selectivity Landscape of 4-Amino-3-chlorobenzoic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the cross-reactivity profiles of kinase inhibitors derived from the 4-amino-3-chlorobenzoic acid scaffold. This guide provides an objective analysis of their performance, supported by experimental data and detailed methodologies, to aid in the development of more selective and effective targeted therapies.

The 4-amino-3-chlorobenzoic acid scaffold has emerged as a valuable starting point for the design of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. While achieving high potency against the primary target is a critical first step, understanding the broader cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic window and potential off-target effects. This guide delves into the selectivity of this class of compounds, using a specific derivative as a case study, and provides the necessary experimental context for researchers in the field.

Performance Comparison: Targeting EGFR and Beyond

Recent studies have highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as effective EGFR inhibitors. One notable example is the hydrazine-1-carbothioamide derivative, designated as N5a , which has demonstrated significant inhibitory activity against EGFR. To contextualize its performance, it is often compared with established EGFR inhibitors like Erlotinib.

While comprehensive kinome-wide screening data for N5a is not yet publicly available, the initial findings underscore its potential as a selective EGFR inhibitor. The selectivity of such compounds is a critical attribute, as off-target kinase inhibition can lead to unforeseen side effects. The following table summarizes the available inhibitory and cytotoxic data for compound N5a in comparison to Erlotinib.

CompoundPrimary TargetIC50 (µM) vs. Primary TargetA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a EGFRNot explicitly provided as IC50, but demonstrated high inhibitory activity37.1 ± 4.191.1 ± 9.149.6 ± 3.4
Erlotinib EGFR~0.001-0.01 (literature values)7.5 ± 1.511.6 ± 2.017.8 ± 2.2

Data for N5a and its cytotoxicity are derived from a 2024 study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[1][2] It is important to note that while N5a shows promise, a direct comparison of its EGFR IC50 to Erlotinib from this specific study is not available. Broader screening against a panel of kinases would be the definitive next step to fully characterize its selectivity.

Visualizing the Target: The EGFR Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to understand the signaling pathway they target. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common driver of cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Amino-3-chlorobenzoic acid Inhibitor Inhibitor->EGFR Inhibits

Caption: The EGFR signaling cascade and the point of inhibition by 4-amino-3-chlorobenzoic acid-based inhibitors.

Experimental Protocols: Assessing Kinase Inhibition

The determination of a compound's inhibitory activity and selectivity is achieved through a series of well-defined experimental protocols. Below are methodologies for key assays used in the characterization of kinase inhibitors.

EGFR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • A suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a multi-well plate, add the test compound dilutions.

  • Enzyme Addition: Add the recombinant EGFR kinase to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (Example: KINOMEscan™)

To assess the cross-reactivity of an inhibitor, a broad panel of kinases is screened. The KINOMEscan™ platform is a competitive binding assay that provides a quantitative measure of inhibitor binding to a large number of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using qPCR.

Workflow:

  • Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Interpretation: The results are often expressed as a percentage of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Kinase_Profiling_Workflow cluster_assay Competitive Binding Assay cluster_quantification Quantification Compound Test Compound Incubation Incubation Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Bead Immobilized Ligand (on solid support) Bead->Incubation Wash Wash to remove unbound kinase Incubation->Wash qPCR qPCR Quantification of bound kinase Wash->qPCR Data Data Analysis (% Inhibition / Kd) qPCR->Data

Caption: A generalized workflow for a competitive binding-based kinase selectivity profiling assay.

Conclusion and Future Directions

Inhibitors based on the 4-amino-3-chlorobenzoic acid scaffold, such as the derivative N5a, represent a promising avenue for the development of targeted cancer therapies. The initial data indicates potent EGFR inhibition. However, to fully realize their clinical potential, a comprehensive understanding of their selectivity profile is imperative. Future work should focus on generating kinome-wide screening data for lead compounds to identify any potential off-target activities. This will enable the rational design of more selective inhibitors, ultimately leading to safer and more effective treatments. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug developers to systematically evaluate and compare the performance of this important class of kinase inhibitors.

References

Efficacy of 4-Amino-3-chloro-5-methylbenzoic Acid Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the development of targeted therapies remains a pivotal strategy. This guide provides a comparative analysis of a promising derivative of 4-Amino-3-chloro-5-methylbenzoic acid, specifically the hydrazine-1-carbothioamide derivative N5a , against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of the relevant biological pathways to facilitate a comprehensive evaluation of this emerging compound.

Comparative Efficacy Analysis

Recent studies have highlighted the potential of 4-amino-3-chloro benzoate ester derivatives as potent anti-cancer agents. The hydrazine-1-carbothioamide derivative, N5a, has demonstrated significant cytotoxic effects against various human cancer cell lines by targeting the EGFR signaling pathway.

Cytotoxicity in Human Cancer Cell Lines

The in vitro cytotoxic activity of compound N5a and the reference drug Erlotinib was evaluated against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Data sourced from in vitro studies on human cancer cell lines.

EGFR Tyrosine Kinase Inhibition

Compound N5a has been identified as a potent inhibitor of EGFR tyrosine kinase. While specific IC50 values for the enzymatic assay were not detailed in the primary literature, in silico docking studies revealed that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the best binding patterns to the EGFR active site when compared to Erlotinib. This strong binding affinity translates to the potent cytotoxic effects observed in the cell line studies.

Mechanism of Action: EGFR-Mediated Apoptosis

Compound N5a exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival. The primary mechanism of cell death induced by N5a is apoptosis, specifically through the activation of the extrinsic pathway, which involves the activation of caspase-8 and caspase-3.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Procaspase8 Pro-caspase 8 EGFR->Procaspase8 Activation Ligand EGF Ligand->EGFR N5a N5a N5a->EGFR Inhibition Erlotinib Erlotinib Erlotinib->EGFR Inhibition Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow start Ethyl 4-amino-3-chlorobenzoate step1 Hydrazine Hydrate Reflux start->step1 intermediate 4-amino-3-chlorobenzohydrazide step1->intermediate step2 Aryl isothiocyanate Ethanol, Reflux intermediate->step2 end Hydrazine-1-carbothioamide Derivative (N5a) step2->end

Safety Operating Guide

Proper Disposal of 4-Amino-3-chloro-5-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 4-Amino-3-chloro-5-methylbenzoic acid. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize risks and maintain a safe research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause serious eye irritation.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines.

Hazard ClassificationGHS CodeDescription
Signal Word -Warning
Hazard Statements H319Causes serious eye irritation[1]
Precautionary Statements P264Wash hands thoroughly after handling[1]
P280Wear protective gloves/eye protection/face protection[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
P337+P313If eye irritation persists: Get medical advice/attention[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated as a hazardous waste protocol. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[2]

1. Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield.

  • Wear nitrile or other chemically resistant gloves.

  • Wear a lab coat.

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene.

  • Contaminated Materials: Any materials contaminated with the chemical, such as weighing paper, gloves, or paper towels, must also be disposed of as hazardous waste.

  • Rinsate: When rinsing emptied containers, the first rinse should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but only with prior approval from your institution's Environmental Health and Safety (EHS) department.

3. Labeling Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.

4. Segregation and Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents and bases.[2][3]

  • Ensure the container is kept tightly closed except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B J Place solid waste and contaminated materials in container B->J C Collect Waste in a Compatible, Labeled Container D Is the container empty? C->D E Collect First Rinse as Hazardous Waste D->E Yes F Label Container: 'Hazardous Waste' Full Chemical Name Contact Information & Date D->F No E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Waste Pickup G->H I End: Proper Disposal H->I J->C

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for 4-Amino-3-chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-chloro-5-methylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including other chlorinated and amino-substituted benzoic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield should be worn where there is a significant risk of splashing or dust generation.[1][2]Protects against eye irritation or serious eye damage from dust particles or splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.Prevents skin contact which may cause skin irritation.[1][3][4] Gloves should be inspected before use and changed immediately upon contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required if engineering controls are insufficient to keep dust levels minimal or when handling the solid outside of a certified chemical fume hood.[5]Minimizes the inhalation of dust, which may cause respiratory irritation.[3]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust.[6]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Wash hands and face thoroughly after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.

  • Post-Handling Procedures:

    • Decontaminate any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Chemical Waste: Unused or waste this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[2][3][7]

    • Do not empty into drains or release into the environment.[7]

Visual Safety Workflow

The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles face_shield_q Splash or Dust Risk? goggles->face_shield_q face_shield Wear Face Shield face_shield_q->face_shield Yes gloves Wear Nitrile Gloves face_shield_q->gloves No face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat shoes Wear Closed-Toe Shoes lab_coat->shoes respirator_q Dust Generation Likely? shoes->respirator_q respirator Wear NIOSH-Approved Respirator respirator_q->respirator Yes end_ppe Proceed with Handling respirator_q->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Handling_and_Disposal_Workflow start Start: Chemical Handling preparation Preparation: - Designate Area - Check Fume Hood - Gather Materials start->preparation don_ppe Don Appropriate PPE preparation->don_ppe handling Handling: - Work in Fume Hood - Avoid Dust - No Food/Drink don_ppe->handling decontamination Decontaminate Surfaces & Equipment handling->decontamination waste_segregation Segregate Waste: - Contaminated Solids - Chemical Waste handling->waste_segregation doff_ppe Doff PPE Correctly decontamination->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End of Process wash_hands->end_process disposal Dispose via Approved Waste Disposal Plant waste_segregation->disposal disposal->end_process

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.